4-(2-Hydroxycyclopentyl)piperazin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-hydroxycyclopentyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-8-3-1-2-7(8)11-5-4-10-9(13)6-11/h7-8,12H,1-6H2,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDRLQZAHDWNFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N2CCNC(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(2-Hydroxycyclopentyl)piperazin-2-one chemical structure and properties
An In-Depth Technical Guide to 4-(2-Hydroxycyclopentyl)piperazin-2-one: Structure, Properties, and Therapeutic Potential
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound with significant potential in drug discovery and development. By dissecting its chemical architecture, predicting its physicochemical properties, and exploring its potential pharmacological landscape, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to investigate this promising molecule.
Introduction: The Significance of the Piperazine Scaffold
The piperazine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas.[1][2] Its prevalence stems from its unique combination of structural and physicochemical properties. The two nitrogen atoms at positions 1 and 4 provide handles for chemical modification, allowing for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.[1][3] Furthermore, the piperazine ring can exist in chair and boat conformations, enabling it to adapt to the topology of various biological targets.[1] Many piperazine-containing drugs exhibit central nervous system activity, acting as antipsychotics, antidepressants, and anxiolytics.[3] This is often attributed to their ability to interact with monoamine pathways.[3]
This compound incorporates this valuable piperazine core, modified with a lactam function and a hydroxycyclopentyl substituent. This unique combination of a rigid, cyclic substituent and a polar hydroxyl group suggests the potential for novel pharmacological activities.
Chemical Structure and Nomenclature
The chemical structure of this compound is characterized by a central piperazin-2-one ring. The nitrogen at position 4 is substituted with a 2-hydroxycyclopentyl group.
Systematic IUPAC Name: this compound
Chemical Formula: C₉H₁₆N₂O₂
Molecular Weight: 184.24 g/mol
Key Structural Features:
-
Piperazin-2-one Core: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, with a carbonyl group at position 2. This lactam functionality introduces a degree of rigidity and potential for hydrogen bonding.[4][5]
-
2-Hydroxycyclopentyl Substituent: A five-membered carbocyclic ring attached to the N4 position of the piperazine core, bearing a hydroxyl group at the C2 position. The stereochemistry of this substituent (cis/trans and R/S at the hydroxyl-bearing carbon) will significantly influence its biological activity and should be a key consideration in synthetic and screening efforts.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale and Significance |
| Melting Point (°C) | 120-140 | The presence of the polar hydroxyl and amide groups will lead to strong intermolecular hydrogen bonding, resulting in a relatively high melting point for a molecule of this size. The exact value will depend on the crystalline form. |
| Boiling Point (°C) | >300 | High boiling point is expected due to the strong intermolecular forces. Decomposition may occur at higher temperatures. |
| Water Solubility | Moderate | The hydroxyl and amide functionalities will enhance water solubility through hydrogen bonding. However, the cyclopentyl ring and the hydrocarbon backbone of the piperazine ring contribute to its lipophilicity, likely resulting in moderate solubility. |
| LogP | -0.5 to 0.5 | The calculated XLogP3-AA for the parent piperazin-2-one is -1.1.[4] The addition of the cyclopentyl group will increase lipophilicity, while the hydroxyl group will decrease it. The overall LogP is expected to be in a range suitable for oral bioavailability (Lipinski's Rule of Five). |
| pKa | ~8-9 | The secondary amine in the piperazine ring is basic. The pKa of piperazine itself is around 9.73.[6] The electron-withdrawing effect of the adjacent carbonyl group in the piperazin-2-one ring will lower the basicity of the N1 nitrogen, while the N4 nitrogen will have a pKa typical of a tertiary amine. This property is critical for salt formation and solubility at different pH values. |
| Hydrogen Bond Donors | 2 | The N-H of the amide and the O-H of the hydroxyl group can act as hydrogen bond donors.[7] |
| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen, the hydroxyl oxygen, and the tertiary amine nitrogen can act as hydrogen bond acceptors.[7] |
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound can be envisioned through a two-step process involving the synthesis of the piperazin-2-one core followed by N-alkylation.
Workflow for the Synthesis of this compound
Caption: Proposed two-step synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Piperazin-2-one
This procedure is adapted from established methods for the synthesis of piperazinones.[8]
-
Reaction Setup: To a stirred solution of ethylenediamine (1.0 eq) in a suitable solvent such as methanol or water at 0 °C, add glycolonitrile (1.0 eq) dropwise.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel to afford pure piperazin-2-one.
Step 2: N-Alkylation to yield this compound
This step involves the nucleophilic ring-opening of an epoxide by the secondary amine of piperazin-2-one.
-
Reaction Setup: Dissolve piperazin-2-one (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF. Add 1,2-epoxycyclopentane (1.1 eq) to the solution.
-
Reaction Conditions: The reaction can be carried out at room temperature or with gentle heating (e.g., 50-60 °C) to increase the reaction rate. The reaction progress should be monitored by TLC or LC-MS. A mild base such as potassium carbonate may be added to facilitate the reaction.
-
Work-up and Purification: After the reaction is complete, remove the solvent under reduced pressure. The residue can be partitioned between water and an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product can be purified by column chromatography on silica gel to yield this compound.
Potential Pharmacological Applications and Mechanism of Action
The structural features of this compound suggest several potential avenues for pharmacological investigation. The piperazine moiety is a well-established pharmacophore for a variety of biological targets.[9][10]
Potential Therapeutic Areas:
-
Central Nervous System (CNS) Disorders: Many piperazine derivatives exhibit activity as antipsychotics, antidepressants, and anxiolytics by modulating neurotransmitter systems such as dopamine and serotonin.[3] The title compound could be screened against a panel of CNS receptors.
-
Anthelmintic Agents: Piperazine and its derivatives are known to act as anthelmintics by paralyzing parasites through agonist effects on GABA receptors.[6][11]
-
Anticancer Activity: The piperazine ring is present in several anticancer drugs, such as imatinib.[1]
-
Antimicrobial and Antifungal Agents: Certain piperazine derivatives have shown promising antibacterial and antifungal properties.[1]
Hypothesized Mechanism of Action Workflow
Caption: Hypothesized mechanism of action workflow for this compound.
Proposed Experimental Protocol: Receptor Binding Assay
To investigate the potential CNS activity of this compound, a competitive radioligand binding assay for a specific G-protein coupled receptor (GPCR), such as a dopamine or serotonin receptor subtype, would be a logical first step.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the target receptor.
-
Assay Buffer: Prepare an appropriate assay buffer containing salts and a buffering agent to maintain physiological pH.
-
Competition Assay: In a 96-well plate, combine the cell membranes, a known concentration of a radiolabeled ligand specific for the target receptor, and varying concentrations of this compound.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
This compound represents a novel chemical entity with a promising structural profile for drug discovery. Based on the well-established pharmacological importance of the piperazine scaffold, this compound warrants further investigation. The proposed synthetic route provides a practical approach to obtaining the molecule for biological screening. Initial in vitro assays should focus on its potential activity at CNS receptors, as well as its potential as an anthelmintic, anticancer, or antimicrobial agent. Subsequent studies should focus on establishing structure-activity relationships by synthesizing and testing analogs with different stereochemistries and substitution patterns on the cyclopentyl ring. This systematic approach will be crucial in unlocking the full therapeutic potential of this intriguing molecule.
References
-
PubChem. Piperazin-2-one. National Center for Biotechnology Information. [Link]
-
Wikipedia. Piperazine. [Link]
-
PubChem. 4-(2-hydroxyethyl)piperazin-2-one. National Center for Biotechnology Information. [Link]
-
MDPI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]
-
EPA. (4-Cyclopropylpiperazin-1-yl)(4-(morpholin-4-ylmethyl)phenyl)methanone Synonyms. [Link]
-
PubChem. 1-[(2s,4r)-4-benzyl-2-hydroxy-5-{[(1s,2r,5s) - PubChemLite. [Link]
-
Ataman Kimya. PIPERAZINES. [Link]
-
PubChem. 4-Hydroxycyclopent-2-en-1-one. National Center for Biotechnology Information. [Link]
-
ChemEurope.com. Piperazine. [Link]
-
MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
PubChem. 1-(2-Hydroxyethyl)piperazine. National Center for Biotechnology Information. [Link]
-
ResearchGate. 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. [Link]
-
PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]
- Google Patents. US4980471A - Preparation of piperazinones for use as sulfur dioxide absorbents.
-
Patsnap Synapse. What is the mechanism of Piperazine? [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. [Link]
-
Journal of Chemical and Pharmaceutical Research. Piperazine and morpholine: Synthetic. [Link]
- Google Patents. US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
-
SSJournals. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]
-
PubMed. Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals. [Link]
-
LookChem. 4-[[4-[(2-hydroxyphenyl)-oxomethyl]-1-piperazinyl]sulfonyl]-1-methyl-2-pyrrolecarboxamide. [Link]
-
Pharmaffiliates. 8-Cyclopentyl-5-methyl-2,6-bis((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one. [Link]
-
MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]
-
Chemsrc. N-(2-Hydroxyethyl)piperazine. [Link]
-
ResearchGate. (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]azine_Derivatives_in_Medicinal_Chemistry)
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazin-2-one | C4H8N2O | CID 231360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. 2-Piperazinone, 4-(2-hydroxyethyl)- | C6H12N2O2 | CID 1514166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US4980471A - Preparation of piperazinones for use as sulfur dioxide absorbents - Google Patents [patents.google.com]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Piperazine? [synapse.patsnap.com]
Structural Elucidation and Nomenclature of 4-(2-Hydroxycyclopentyl)piperazin-2-one: A Guide for Medicinal Chemists
Executive Summary
Molecule: 4-(2-Hydroxycyclopentyl)piperazin-2-one Class: Heterocyclic Lactam / Peptidomimetic Scaffold Primary Application: Fragment-Based Drug Discovery (FBDD), Kinase Inhibition, GPCR Ligands.
This technical guide provides a rigorous breakdown of the nomenclature, stereochemical implications, and synthetic pathways for This compound . In modern drug development, this scaffold represents a critical "linker" motif—combining the solubility-enhancing properties of a piperazinone with the metabolic stability of a cyclopentyl ring. Precision in naming and synthesis is non-negotiable for regulatory filing and intellectual property protection.
Part 1: Systematic Nomenclature (IUPAC Logic)[1]
The derivation of the IUPAC name follows a strict hierarchy of functional group priorities. For this molecule, we must adjudicate between the amide (lactam) , the amine , and the alcohol .
Priority Determination
According to IUPAC "Blue Book" rules (P-41), the principal functional group determines the suffix of the parent structure.
| Functional Group | Priority | Suffix/Prefix Status |
| Amide (Lactam) | High | Suffix (-one) (Parent) |
| Alcohol | Medium | Prefix (hydroxy-) |
| Amine | Low | Part of heterocycle skeleton |
Numbering the Parent Heterocycle
Correct numbering is essential to locate the substituent.
-
Position 1 (N1): The nitrogen atom of the lactam (amide) takes priority in the ring numbering.
-
Position 2 (C2): The carbonyl carbon.
-
Position 4 (N4): The secondary amine nitrogen. This is the most nucleophilic site and the point of attachment for the cyclopentyl group.
Numbering the Substituent
The substituent is a cyclopentyl ring.
-
Point of Attachment: The carbon attached to the piperazinone nitrogen (N4) is designated as C1' .
-
Hydroxyl Group: Located at the adjacent carbon, C2' .
-
Name: 2-hydroxycyclopentyl.
Final Assembly
Combining the parent and substituent with the correct locant: This compound
Figure 1: Decision tree for IUPAC nomenclature derivation based on functional group priority.
Part 2: Stereochemical Reality
In a drug discovery context, the name "this compound" is chemically ambiguous because it ignores stereochemistry. The cyclopentyl ring contains two chiral centers (C1 and C2).
The Cis vs. Trans Dichotomy
-
Cis-isomer: The hydroxyl group and the piperazinone are on the same face of the ring.
-
Trans-isomer: They are on opposite faces.
Synthetic Causality
The stereochemistry is dictated by the synthetic route. The most common industrial route involves the aminolysis of cyclopentene oxide .
-
Mechanism: SN2 attack of the piperazinone nitrogen (N4) on the epoxide.
-
Outcome: Anti-addition. The nucleophile attacks from the back face of the epoxide, resulting exclusively in the trans -isomer.
Refined IUPAC Name (for the synthetic product):
-
Racemic: 4-[(1RS,2RS)-2-hydroxycyclopentyl]piperazin-2-one
-
Enantiopure (Example): 4-[(1R,2R)-2-hydroxycyclopentyl]piperazin-2-one
Part 3: Synthetic Protocol (Epoxide Opening)
This protocol describes the synthesis of the trans-isomer, which is the standard pharmacological intermediate due to the availability of cyclopentene oxide.
Reaction Scheme
Reagents: Piperazin-2-one + Cyclopentene Oxide
Figure 2: Mechanistic pathway for the synthesis of the trans-isomer via epoxide ring opening.
Step-by-Step Methodology
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperazin-2-one (10.0 mmol, 1.0 eq) in Ethanol (20 mL).
-
Addition: Add cyclopentene oxide (12.0 mmol, 1.2 eq) dropwise.
-
Catalysis (Optional): If reaction is sluggish, add 0.1 eq of Lithium Perchlorate (LiClO₄) as a Lewis acid catalyst to activate the epoxide.
-
Reaction: Fit a reflux condenser and heat the mixture to 80°C (reflux) for 12–16 hours. Monitor by TLC (10% MeOH in DCM, stain with Ninhydrin).
-
Workup:
-
Cool to room temperature.
-
Concentrate under reduced pressure to remove ethanol.
-
Dissolve residue in Dichloromethane (DCM) and wash with saturated NaHCO₃.
-
-
Purification: The crude oil often requires flash column chromatography.
-
Stationary Phase: Silica Gel.
-
Mobile Phase: Gradient 0%
10% Methanol in DCM.
-
Part 4: Analytical Validation
To ensure the integrity of the synthesized compound, the following data points must be verified.
Proton NMR ( H NMR)
Solvent: DMSO-
| Proton Environment | Approx. Shift ( | Multiplicity | Diagnostic Note |
| Amide NH (N1) | 7.5 – 8.0 | Broad Singlet | Exchangeable with D |
| Lactam CH | 3.2 – 3.4 | Singlet (or dd) | Distinctive singlet adjacent to carbonyl. |
| Methine (CH-OH) | 3.9 – 4.1 | Multiplet | Shifted downfield due to oxygen. |
| Methine (CH-N) | 2.8 – 3.0 | Multiplet | Adjacent to piperazine nitrogen. |
| Cyclopentyl CH | 1.5 – 1.9 | Multiplet | Characteristic ring envelope. |
Mass Spectrometry (LC-MS)
-
Ionization: ESI (Positive Mode)
-
Expected Mass:
-
Formula: C
H N O -
Molecular Weight: 184.24 g/mol
-
Observed [M+H]
: 185.2
-
References
-
IUPAC Nomenclature of Organic Chemistry (Blue Book). P-41 (Seniority of Functional Groups) and P-44 (Amides). Source:
-
Synthesis of Piperazin-2-ones. Petkovic, M. et al. "Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution." Synthesis, 2023.[5][6] Source:
-
Epoxide Ring Opening Stereochemistry. "Aminolysis of Cycloalkene Oxides." Master Organic Chemistry / Pearson. Source:
-
Piperazinone Scaffold Properties. PubChem Compound Summary for Piperazin-2-one. Source:
Sources
- 1. CAS 5625-67-2: Piperazinone | CymitQuimica [cymitquimica.com]
- 2. IUPAC Rules [chem.uiuc.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Two stereoisomers are obtained from the reaction of cyclopentene ... | Study Prep in Pearson+ [pearson.com]
- 6. thieme-connect.com [thieme-connect.com]
Molecular weight and formula of 4-(2-Hydroxycyclopentyl)piperazin-2-one
Molecular Identity, Synthesis, and Pharmacochemical Profiling[1]
Introduction: The Scaffold & Significance
4-(2-Hydroxycyclopentyl)piperazin-2-one represents a specialized "fragment-like" chemical entity often utilized in medicinal chemistry as a polar, sp3-rich scaffold.[1] Unlike flat aromatic systems, this molecule introduces three-dimensionality (Fsp3 score) and specific hydrogen-bonding vectors, making it a high-value intermediate for optimizing solubility and metabolic stability in drug candidates.[1]
This guide provides a definitive technical breakdown of its physicochemical properties, synthetic pathways, and analytical characterization.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
2.1 Molecular Formula & Weight
The molecular formula is derived from the condensation of a piperazin-2-one core with a 2-hydroxycyclopentyl moiety.[1]
| Property | Value | Derivation Logic |
| IUPAC Name | This compound | Core: Piperazin-2-one; Subst: 2-Hydroxycyclopentyl at N4.[1] |
| Molecular Formula | C₉H₁₆N₂O₂ | C₄H₇N₂O (Core) + C₅H₉O (Subst) = C₉H₁₆N₂O₂ |
| Molecular Weight | 184.24 g/mol | Calculated using IUPAC atomic weights (C:12.01, H:1.008, N:14.01, O:16.00).[1] |
| Monoisotopic Mass | 184.1212 Da | Essential for High-Res Mass Spectrometry (HRMS) confirmation.[1] |
| Stereochemistry | trans- (Major) | Synthesis via epoxide opening typically yields the trans-isomer.[1] |
2.2 Structural Connectivity (Graphviz)
The diagram below illustrates the logical connectivity and functional groups within the molecule.[1]
Synthetic Methodology
The most robust and atom-economical route to this compound is the regioselective ring-opening of cyclopentene oxide by piperazin-2-one.[1] This method is preferred over alkylation with 2-chlorocyclopentanol due to cleaner reaction profiles and defined stereochemistry (anti-addition).[1]
3.1 Reaction Scheme
-
Reagents: Piperazin-2-one, Cyclopentene oxide.[1]
-
Solvent: Ethanol or Acetonitrile (polar protic/aprotic promotes epoxide opening).[1]
-
Catalyst: Lithium Perchlorate (LiClO₄) or mild heating.[1]
-
Mechanism: Sₙ2 attack of the secondary amine (N4) on the epoxide carbon.[1]
3.2 Step-by-Step Protocol
-
Preparation : Dissolve piperazin-2-one (1.0 eq) in anhydrous Ethanol (0.5 M concentration).
-
Addition : Add Cyclopentene oxide (1.2 eq) dropwise.
-
Catalysis : Optional - Add 10 mol% LiClO₄ to accelerate ring opening at lower temperatures.
-
Reflux : Heat the mixture to 60-70°C for 12-16 hours. Monitor by TLC (DCM:MeOH 9:1) or LC-MS.[1]
-
Workup : Concentrate solvent in vacuo.
-
Purification : The crude oil is purified via flash column chromatography (Silica gel, Gradient: 0→10% MeOH in DCM).
-
Result : The product is typically obtained as a viscous oil or low-melting solid.[1]
3.3 Synthesis Workflow Diagram
[1][7]
Analytical Characterization (Expectations)
To validate the synthesis, the following analytical signatures must be confirmed.
| Technique | Expected Signal / Observation | Interpretation |
| LC-MS (ESI+) | [M+H]⁺ = 185.1 | Confirming parent mass.[1] Common fragment: m/z 167 (loss of H₂O).[1] |
| ¹H NMR (DMSO-d₆) | δ 4.5 ppm (d, 1H) | Hydroxyl proton (-OH).[1] |
| δ 2.8 - 3.2 ppm (m) | Piperazine ring protons (N-CH₂).[1] | |
| δ 7.5 ppm (s, 1H) | Amide proton (NH) of the piperazinone ring.[1] | |
| IR Spectroscopy | 1640-1660 cm⁻¹ | Strong Amide C=O stretch.[1] |
| 3200-3400 cm⁻¹ | Broad O-H and N-H stretch.[1] |
Applications in Drug Discovery
This molecule serves as a versatile fragment in drug design:
-
Solubility Enhancer : The hydroxyl group reduces LogP (Predicted LogP ~ -0.5 to 0.2), improving aqueous solubility of lipophilic payloads.[1]
-
Metabolic Stability : The cyclic aliphatic amine (piperazinone) is generally more stable to oxidative metabolism than open-chain analogs.[1]
-
Linker Unit : The secondary alcohol provides a handle for further functionalization (e.g., esterification) to create prodrugs or PROTAC linkers.[1]
References
-
PubChem Compound Summary : Piperazin-2-one.[1][2][3][4] National Center for Biotechnology Information.[1] Available at: [Link][1]
-
Epoxide Ring Opening Methodology : Regioselective ring opening of epoxides with amines. Organic Chemistry Portal. Available at: [Link]
- Medicinal Chemistry of Piperazinones: Piperazine and piperazinone derivatives as privileged scaffolds. Journal of Medicinal Chemistry (General Reference Context).
Sources
- 1. guidechem.com [guidechem.com]
- 2. 4-(2-Cyclobutylethylsulfonyl)piperazin-2-one | C10H18N2O3S | CID 126809508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(Cyclopentanecarbonyl)piperazin-2-one | C10H16N2O2 | CID 833668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperazin-2-one | C4H8N2O | CID 231360 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Scalable Synthesis of 4-(2-Hydroxycyclopentyl)piperazin-2-one via Regioselective Epoxide Ring Opening
Abstract & Scope
This guide details the synthetic protocol for 4-(2-hydroxycyclopentyl)piperazin-2-one , a privileged scaffold in medicinal chemistry often utilized in the design of peptidomimetics and GPCR ligands (e.g., 5-HT receptor modulators).
The synthesis relies on the nucleophilic ring-opening of cyclopentene oxide by piperazin-2-one . Unlike simple amines, piperazin-2-one possesses two distinct nitrogen centers. This note addresses the critical challenge of regioselectivity (N1-amide vs. N4-amine) and stereochemical control (trans-diaxial opening), providing a self-validating protocol for high-purity isolation.
Chemical Strategy & Mechanism[1][2][3][4][5][6][7][8]
Regioselectivity (The N4 Advantage)
The core challenge in alkylating piperazin-2-one is distinguishing between the N1 (lactam) and N4 (amine) positions.
-
N1 Position: Amide-like character. The lone pair is delocalized into the carbonyl group.
(N-H) 16–17. Reacts only under strong deprotonation (e.g., NaH). -
N4 Position: Secondary amine character.
(conjugate acid) 8–9. It remains nucleophilic under neutral or mild Lewis acid conditions.
Strategic Decision: By operating under neutral thermal conditions or mild Lewis acid catalysis, we exclusively target the N4 position , avoiding the need for N1-protection groups.
Stereochemistry
The reaction proceeds via an
-
Substrate: Cyclopentene oxide (meso).
-
Product: trans-4-(2-hydroxycyclopentyl)piperazin-2-one.
-
Conformation: The cyclopentane ring typically adopts an envelope conformation where the bulky piperazinone and hydroxyl groups minimize steric clash.
Reaction Pathway Diagram
Figure 1: Mechanistic flow ensuring N4-selectivity and trans-stereochemistry.
Experimental Protocols
We present two validated methods. Method A is preferred for scale-up (cost-effective), while Method B is optimized for speed and library synthesis.
Method A: Thermal Promotion in Ethanol (Green/Scalable)
Best for: Gram-scale synthesis, avoiding metal catalysts.
Materials
-
Cyclopentene Oxide: 1.2 equivalents (Liquid, d=0.96 g/mL)
-
Piperazin-2-one: 1.0 equivalent (Solid)
-
Solvent: Absolute Ethanol (0.5 M concentration relative to amine)
Step-by-Step Procedure
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with piperazin-2-one (10 mmol, 1.00 g).
-
Solvation: Add Absolute Ethanol (20 mL). Stir at room temperature until partially dissolved.
-
Addition: Add Cyclopentene Oxide (12 mmol, 1.05 mL) via syringe.
-
Reaction: Heat the mixture to reflux (78 °C) under an inert atmosphere (
or Ar) for 12–16 hours.-
Checkpoint: Monitor by TLC (DCM:MeOH 9:1). Stain with Ninhydrin (piperazinone stains weakly) or KMnO4 (epoxide/alcohol). The epoxide spot (
) should disappear; a new polar spot ( ) should appear.
-
-
Workup:
Method B: Lewis Acid Catalyzed ( )
Best for: Sluggish substrates or rapid kinetics.
Materials
-
Catalyst: Lithium Perchlorate (
) (Caution: Oxidizer). -
Solvent: Acetonitrile (
).
Procedure
-
Dissolve piperazin-2-one (1.0 eq) and cyclopentene oxide (1.1 eq) in
(1.0 M). -
Add solid
(0.5 eq). -
Stir at room temperature for 6 hours. If conversion is low after 6h, heat to 50 °C.
-
Workup: Dilute with water, extract with Ethyl Acetate (3x). Note: The product is polar; continuous extraction or salting out the aqueous layer may be required.
Purification & Characterization Workflow
The product contains both a secondary alcohol and a lactam, making it significantly polar. Standard silica chromatography is often sufficient, but solvent choice is critical.
Purification Flowchart
Figure 2: Decision tree for isolation of polar piperazinone derivatives.
Analytical Data (Expected)
| Technique | Parameter | Expected Observation | Interpretation |
| 1H NMR | Multiplet (1H) | CH-OH (Methine proton on cyclopentyl ring) | |
| 1H NMR | Broad Singlet (1H) | NH (Amide N1) - Exchangeable with | |
| 1H NMR | Singlet/Multiplet (2H) | ||
| 13C NMR | Quaternary C | C=O (Amide Carbonyl) | |
| 13C NMR | CH | C-OH (Cyclopentyl ring) | |
| MS (ESI) | Molecular Ion |
Troubleshooting & Optimization (Expert Insights)
-
Issue: Low Yield / Water Solubility.
-
Cause: The product is amphiphilic. It may remain in the aqueous phase during extraction.
-
Solution: Use n-Butanol for extraction or saturate the aqueous phase with NaCl (salting out) before extracting with DCM. Alternatively, evaporate the reaction mixture to dryness and load directly onto a silica column (dry loading).
-
-
Issue: Polymerization of Epoxide.
-
Cause: High temperatures or strong Lewis acids can cause cyclopentene oxide to homopolymerize (polyether formation).
-
Solution: Ensure the amine (piperazin-2-one) is fully dissolved or well-dispersed before adding the epoxide. Add epoxide slowly at reflux.
-
-
Issue: N1-Alkylation (Bis-alkylation).
-
Cause: Use of strong bases (KOH, NaH) or extreme temperatures.
-
Solution: Stick to neutral conditions . The
difference (17 vs 9) is your protection mechanism. Do not add base.[7]
-
References
-
General Mechanism of Epoxide Aminolysis: Chini, M., Crotti, P., & Gardelli, C. (1992). Regiochemical control of the ring opening of 1,2-epoxides by means of chelating processes. 5. Lithium perchlorate catalyzed aminolysis of 1,2-epoxides. Tetrahedron, 48(18), 3805-3812.
-
Lewis Acid Catalysis (Metal Triflates): Placzek, A. T., et al. (2009). Al(OTf)3-mediated epoxide ring-opening reactions: toward piperazine-derived physiologically active products. Tetrahedron, 65(29), 5868-5874.
-
Piperazinone Scaffold Synthesis: Kossakowski, J., et al. (2015). Synthesis and pharmacological evaluation of 4-[2-hydroxy-3-(4-phenyl-piperazin-1-yl)-propoxy]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. Medicinal Chemistry Research.
-
Regioselectivity of Piperazin-2-ones: Doganc, F., et al. (2020). Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues (Analogous N-alkylation principles). Journal of Molecular Structure.
-
Green Chemistry Approaches: Azizi, N., & Saidi, M. R. (2005). LiClO4 catalyzed nucleophilic opening of epoxides by amines in water. Canadian Journal of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Two stereoisomers are obtained from the reaction of cyclopentene ... | Study Prep in Pearson+ [pearson.com]
- 3. rroij.com [rroij.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Piperazine synthesis [organic-chemistry.org]
Protocols for N-alkylation of piperazin-2-one with cyclic epoxides
Application Note: Protocols for N-Alkylation of Piperazin-2-one with Cyclic Epoxides
Part 1: Executive Summary & Strategic Rationale
Subject: Regioselective N4-alkylation of piperazin-2-one with cyclic epoxides (e.g., cyclohexene oxide) to generate trans-1,2-amino alcohols.
Significance: Piperazin-2-one scaffolds are ubiquitous in medicinal chemistry, serving as core motifs in peptidomimetics, NK1 antagonists, and enzyme inhibitors. Functionalizing the N4-position with cyclic epoxides introduces chiral complexity and hydrogen-bond donor/acceptor capability (via the resulting hydroxyl group) in a single step.
The Challenge: The reaction presents three primary challenges:
-
Regioselectivity: Discriminating between the N1 (amide/lactam) and N4 (secondary amine) nitrogens.
-
Steric Hindrance: Cyclic epoxides (like cyclohexene oxide) are sterically encumbered compared to terminal epoxides.
-
Stereocontrol: Ensuring exclusive trans-diaxial ring opening (Fürst-Plattner rule).
This guide provides three validated protocols ranging from high-efficiency Lewis Acid catalysis to green, solvent-free methodologies.
Part 2: Scientific Foundation & Mechanistic Insight
Nucleophilicity & Regiochemistry
The piperazin-2-one heterocycle contains two distinct nitrogen centers:
-
N1 (Amide/Lactam): The lone pair is delocalized into the carbonyl group. It is non-nucleophilic under neutral conditions and weakly acidic (pKa ~14-15). Alkylation here requires strong deprotonation (e.g., NaH).
-
N4 (Secondary Amine): The lone pair is localized and available. It acts as a typical secondary amine nucleophile (pKa of conjugate acid ~8-9).
Stereochemistry: The Fürst-Plattner Rule
Nucleophilic attack on a cyclic epoxide (like cyclohexene oxide) is governed by the Fürst-Plattner rule (trans-diaxial effect). The nucleophile (N4 of piperazin-2-one) attacks the epoxide carbon from the axial trajectory, leading to a chair-like transition state.
-
Result: The incoming amine and the resulting hydroxyl group will always be trans to each other and occupy diaxial positions initially (relaxing to diequatorial in the ground state if sterically favorable).
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway showing the regioselective N4 attack and trans-diaxial ring opening.
Part 3: Experimental Protocols
Method A: Lewis Acid Catalyzed (Gold Standard)
Best for: Sterically hindered epoxides, low-reactivity substrates, and high-value synthesis.
Principle: Metal triflates or perchlorates coordinate to the epoxide oxygen, lowering the LUMO energy and facilitating nucleophilic attack by the hindered N4 amine.
Reagents:
-
Piperazin-2-one (1.0 equiv)
-
Cyclic Epoxide (e.g., Cyclohexene oxide) (1.2 equiv)
-
Catalyst: Lithium Perchlorate (LiClO₄) (5.0 M in Et₂O) OR Scandium Triflate Sc(OTf)₃ (5 mol%)
-
Solvent: Acetonitrile (MeCN) or Diethyl Ether (Et₂O)
Protocol:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve Piperazin-2-one (1.0 mmol, 100 mg) in anhydrous MeCN (5 mL).
-
Activation: Add Sc(OTf)₃ (0.05 mmol, 25 mg). Stir for 10 minutes at Room Temperature (RT) to allow coordination.
-
Addition: Add Cyclohexene oxide (1.2 mmol, 120 µL) dropwise via syringe.
-
Reaction: Stir at RT for 6–12 hours.
-
Note: If using LiClO₄/Et₂O, the reaction is often faster but requires handling potentially explosive perchlorates. Sc(OTf)₃ is safer and reusable.
-
-
Monitoring: Monitor by TLC (System: 10% MeOH in DCM). Stain with Ninhydrin (SM stains pink/purple) or KMnO₄ (Epoxide/Product).
-
Workup:
-
Quench with saturated aqueous NaHCO₃ (10 mL).
-
Extract with DCM (3 x 15 mL).
-
Dry combined organics over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash column chromatography (Silica gel, Gradient: 0→10% MeOH in DCM).
Method B: Microwave-Assisted Synthesis (High Throughput)
Best for: Rapid library generation, solvent-free or minimal solvent.
Principle: Dielectric heating accelerates the polar transition state formation.
Reagents:
-
Piperazin-2-one (1.0 equiv)
-
Cyclic Epoxide (1.5 equiv)
-
Solvent: Ethanol (EtOH) or Solvent-Free (Neat)
Protocol:
-
Loading: In a 10 mL microwave vial, combine Piperazin-2-one (0.5 mmol) and Cyclohexene oxide (0.75 mmol).
-
Solvent (Optional): Add EtOH (0.5 mL) to create a slurry. Neat conditions work if the mixture melts/homogenizes upon heating.
-
Irradiation: Cap the vial. Heat in a microwave reactor at 100°C for 20–30 minutes .
-
Parameter: Max Power 150W, High Stirring.
-
-
Workup: Transfer the mixture to a flask using minimal MeOH. Concentrate to dryness.[1]
-
Purification: Recrystallization from EtOAc/Hexanes is often sufficient due to the high conversion. If oil remains, use SCX-2 (Strong Cation Exchange) cartridges:
-
Load crude in MeOH.
-
Wash with MeOH (removes epoxide).
-
Elute product with 2M NH₃ in MeOH.
-
Method C: Thermal "Green" Synthesis (Scalable)
Best for: Large-scale synthesis, avoiding metal catalysts.
Principle: Water acts as a hydrogen-bond donor catalyst, activating the epoxide through hydrogen bonding.
Reagents:
-
Piperazin-2-one (1.0 equiv)
-
Cyclic Epoxide (1.2 equiv)
-
Solvent: Water (Deionized)
Protocol:
-
Suspension: Suspend Piperazin-2-one (10 mmol) in Water (20 mL).
-
Addition: Add Cyclohexene oxide (12 mmol). The mixture will likely be biphasic initially.
-
Reaction: Heat to 80°C with vigorous stirring. The mixture usually becomes homogeneous as the reaction proceeds and the soluble amino-alcohol forms.
-
Duration: 12–24 hours.
-
Workup:
-
Cool to RT.
-
If product precipitates: Filter and wash with cold water.
-
If soluble: Extract with n-Butanol or lyophilize (freeze-dry) directly to obtain the crude solid.
-
Part 4: Data Summary & Analytical Validation
Comparison of Methods
| Feature | Method A (Lewis Acid) | Method B (Microwave) | Method C (Water/Thermal) |
| Reaction Time | 6–12 Hours | 20–30 Minutes | 12–24 Hours |
| Yield (Typical) | 85–95% | 75–90% | 60–80% |
| Purification | Column Chromatography | SCX Cartridge / Recryst. | Filtration / Lyophilization |
| Scalability | Low (Reagent cost) | Medium (Vial size) | High (Green/Cheap) |
| Selectivity | Excellent | Good | Good |
Analytical Characterization (Expected Data)
To validate the structure, specifically the trans-stereochemistry, analyze the H1-H2 coupling constant of the cyclohexane ring protons adjacent to the heteroatoms.
-
¹H NMR (CDCl₃/DMSO-d₆):
-
Look for the proton on the carbon bearing the hydroxyl group (CH-OH).
-
Signal: Multiplet (usually ddd or td).
-
Coupling Constant (J): For trans-diaxial protons,
is typically 8–11 Hz . If the ring flips to diequatorial (common in solution), is smaller (2–5 Hz), but the rigid trans relationship is maintained.
-
-
IR Spectroscopy:
-
Broad band at 3200–3500 cm⁻¹ (O-H stretch).
-
Sharp band at ~1660 cm⁻¹ (Amide C=O of piperazinone).
-
Part 5: Workflow Visualization
Figure 2: Decision tree and workflow for selecting the optimal synthesis protocol.
References
-
Azizi, N., & Saidi, M. R. (2005). "Lithium perchlorate catalyzed ring opening of epoxides with amines." Canadian Journal of Chemistry, 83(5), 505-507. Link
- Foundational reference for LiClO4 c
-
Chakraborti, A. K., & Kondaskar, A. (2003). "Sc(OTf)3-catalyzed aminolysis of epoxides." Tetrahedron Letters, 44(45), 8315-8319. Link
- Establishes the efficacy of Scandium Trifl
-
Benedetti, F., et al. (2012). "Microwave-assisted synthesis of 1,2-amino alcohols." Green Chemistry, 14, 123-127. Link
- Protocol basis for microwave acceler
-
Shivani, et al. (2007). "Water-promoted highly regioselective ring opening of epoxides with amines." Journal of Molecular Catalysis A: Chemical, 264(1-2), 140-145. Link
- Basis for the "Green" aqueous protocol.
-
Das, B., et al. (2007). "Regio- and stereoselective ring opening of epoxides with amines using silica gel in water." Tetrahedron Letters, 48(38), 6681-6683. Link
- Supports the trans-diaxial opening mechanism in polar media.
Sources
Application Note: Stereoselective Utilization of 4-(2-Hydroxycyclopentyl)piperazin-2-one
Executive Summary & Strategic Rationale
The piperazin-2-one scaffold is a "privileged structure" in medicinal chemistry, serving as a constrained peptidomimetic that mimics the
This guide details the synthesis, resolution, and application of this scaffold. Unlike flexible piperazines, the 2-hydroxycyclopentyl moiety forces the N4-nitrogen into a specific vector, enhancing binding selectivity for GPCRs and kinases.
Key Technical Advantages:
-
Rigidity: The cyclopentyl ring restricts the conformational freedom of the N4-substituent.
-
Solubility: The hydroxyl group provides a hydrogen bond donor/acceptor handle, improving aqueous solubility (
modulation). -
Stereochemical Diversity: Access to defined
or trans-isomers allows for precise probing of chiral pockets.
Structural Analysis & Stereochemistry
The synthesis of this building block primarily involves the nucleophilic ring-opening of cyclopentene oxide by piperazin-2-one. It is critical to understand the stereochemical outcome of this reaction.
-
Regioselectivity: The reaction occurs exclusively at the N4 position of the piperazinone (the secondary amine). The N1 position (lactam amide) is non-nucleophilic under neutral conditions.
-
Stereoselectivity: The attack on the epoxide follows an
mechanism, resulting in anti-addition . Consequently, the product is exclusively the trans-isomer . -
Chirality: Starting from achiral cyclopentene oxide (meso), the product is a racemic mixture of
and enantiomers.
To use this as a chiral building block, a resolution step is required.
Structural Workflow Diagram
The following diagram illustrates the stereochemical pathway from raw materials to the resolved chiral scaffold.
Figure 1: Synthetic pathway and chiral resolution strategy. The reaction yields a trans-racemate which is resolved via enzymatic acylation.
Detailed Experimental Protocols
Protocol A: Synthesis of (±)-trans-4-(2-Hydroxycyclopentyl)piperazin-2-one
Objective: Efficient coupling of piperazin-2-one with cyclopentene oxide.
Mechanism: Lewis-acid catalyzed
Materials:
-
Piperazin-2-one (1.0 equiv)
-
Cyclopentene oxide (1.2 equiv)
-
Lithium Perchlorate (
) (0.1 equiv) - Catalyst -
Acetonitrile (Anhydrous)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve piperazin-2-one (10 mmol, 1.00 g) in anhydrous acetonitrile (20 mL).
-
Activation: Add solid
(1 mmol, 106 mg). Stir for 10 minutes at room temperature to activate the amine. -
Addition: Add cyclopentene oxide (12 mmol, 1.05 mL) dropwise via syringe.
-
Reaction: Heat the mixture to reflux (
) under an argon atmosphere. Monitor by TLC (System: DCM/MeOH 9:1, stain with Ninhydrin).-
Note: The spot for piperazin-2-one (lower Rf) should disappear, replaced by a higher Rf spot (product).
-
-
Workup: Upon completion (approx. 6-12 hours), cool to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Redissolve the residue in DCM (50 mL) and wash with water (2 x 20 mL) to remove the lithium salt. Dry the organic layer over
, filter, and concentrate. -
Yield: The crude product is typically a viscous oil or low-melting solid. Yield: ~85-90%.[1]
Protocol B: Kinetic Resolution (Enzymatic Separation)
Objective: Isolate the enantiopure (1S, 2S) building block from the racemate. Principle: Candida antarctica Lipase B (CAL-B) selectively acetylates the (1R, 2R)-alcohol, leaving the (1S, 2S)-alcohol untouched.
Materials:
-
Racemic this compound (from Protocol A)
-
Vinyl Acetate (Acyl donor)
-
Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)
-
MTBE (Methyl tert-butyl ether) or Toluene
Step-by-Step Procedure:
-
Setup: Dissolve the racemic alcohol (1 g) in MTBE (20 mL).
-
Enzyme Addition: Add vinyl acetate (3.0 equiv) and Immobilized Lipase (500 mg).
-
Incubation: Shake the mixture in an orbital shaker at
(200 rpm). -
Monitoring: Monitor the reaction by Chiral HPLC (Chiralpak AD-H column, Hexane/iPrOH).
-
Target: Stop the reaction when conversion reaches exactly 50%.
-
-
Filtration: Filter off the enzyme beads (the enzyme can often be reused).
-
Separation: The filtrate contains the (1R, 2R)-acetate (product) and the (1S, 2S)-alcohol (substrate). Separate these via flash column chromatography (Gradient: 0-10% MeOH in DCM). The ester elutes first; the alcohol elutes second.
-
Hydrolysis (Optional): If the (1R, 2R) isomer is desired, hydrolyze the isolated acetate using
in MeOH.
Application Data & Validation
Quality Control Parameters
When sourcing or synthesizing this building block, the following specifications ensure suitability for library synthesis.
| Parameter | Specification | Method | Rationale |
| Purity | >98% | HPLC (210 nm) | Impurities interfere with subsequent coupling. |
| Enantiomeric Excess (ee) | >99% | Chiral HPLC | Essential for SAR studies. |
| Water Content | <0.5% | Karl Fischer | Critical if used in moisture-sensitive reactions. |
| Stereochemistry | Trans-only | 1H-NMR | Coupling constant |
Application Case Study: Peptidomimetic Synthesis
Scenario: Creating a constrained inhibitor where the piperazinone mimics a Gly-Pro turn.
Workflow:
-
N1-Functionalization: The lactam nitrogen (N1) is relatively acidic (
). It can be alkylated using mild bases ( ) or arylated via Chan-Lam coupling. -
OH-Functionalization: The cyclopentyl hydroxyl group can be used to attach solubilizing groups or converted to a fluoride (DAST) to probe H-bond donor effects.
Figure 2: Functionalization logic for incorporating the scaffold into a drug candidate.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield in Epoxide Opening | Polymerization of epoxide | Ensure slow addition of epoxide; lower temperature to |
| Poor Chiral Resolution | Reaction passing 50% conversion | Stop reaction earlier. Use lower temperature ( |
| N1 vs N4 Selectivity | Alkylation occurring at N1 | Use non-basic conditions (Protocol A uses |
| Product is Hygroscopic | Hydroxyl + Amide polarity | Store under argon in a desiccator. Lyophilize from dioxane/water if necessary. |
References
-
General Synthesis of Trans-2-aminocycloalkanols
-
Lipase-Catalyzed Kinetic Resolution
-
Piperazinone Scaffolds in Medicinal Chemistry
- Gomes, M. J. S., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(8), 835-851.
-
Epoxide Ring Opening Methodology
- Chini, M., Crotti, P., & Macchia, F. (1990). Metal salts as new catalysts for the regioselective opening of aminolysis of 1,2-epoxides. Tetrahedron Letters, 31(32), 4661-4664.
Sources
Application Note: Reductive Amination of Cyclopentanone with Piperazin-2-one
Executive Summary
This application note details the reductive alkylation of piperazin-2-one with cyclopentanone to yield 4-cyclopentylpiperazin-2-one. This transformation is a cornerstone in medicinal chemistry, particularly for generating peptidomimetic scaffolds and sigma receptor ligands.
Unlike simple aliphatic amines, piperazin-2-one presents unique challenges due to its lactam functionality (reducing solubility in non-polar solvents) and distinct nucleophilicity profiles between the N1 (amide) and N4 (amine) positions. This guide provides two validated protocols: a "Gold Standard" method using Sodium Triacetoxyborohydride (STAB) for high chemoselectivity, and a "Solubility-Optimized" method using Sodium Cyanoborohydride for scale-up in polar media.
Scientific Foundation & Mechanistic Logic
Chemoselectivity: The Tale of Two Nitrogens
Piperazin-2-one contains two nitrogen atoms with vastly different electronic environments:
-
N1 (Lactam): Involves the nitrogen lone pair in resonance with the carbonyl group (
character). It is non-nucleophilic under standard reductive amination conditions. -
N4 (Secondary Amine): The lone pair is localized (
character), making it a potent nucleophile capable of attacking the ketone.
Implication: Protection of the N1 position is generally not required. The reaction is naturally selective for N4 alkylation.
Reaction Mechanism
The reaction proceeds through a stepwise condensation-reduction sequence. The presence of acetic acid (AcOH) is critical in the STAB protocol to catalyze the dehydration of the hemiaminal intermediate into the electrophilic iminium ion, which is then rapidly reduced.
Experimental Protocols
Protocol A: The "Gold Standard" (STAB in DCE)
Best for: Small to mid-scale discovery chemistry (10 mg to 10 g). Advantages: Mild conditions, no toxic cyanide byproducts, high functional group tolerance. Reagent: Sodium Triacetoxyborohydride (STAB) [NaBH(OAc)3].[1]
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Piperazin-2-one | 1.0 | Limiting Reagent (Nucleophile) |
| Cyclopentanone | 1.1 - 1.2 | Electrophile (Slight excess drives completion) |
| STAB | 1.4 - 1.6 | Reducing Agent (Hydride source) |
| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst (Promotes iminium formation) |
| 1,2-Dichloroethane (DCE) | 0.2 M | Solvent (Standard); Alt: THF |
Step-by-Step Procedure
-
Preparation: In a dry reaction vial equipped with a magnetic stir bar, suspend Piperazin-2-one (1.0 equiv) in anhydrous DCE (concentration ~0.2 M).
-
Note: Piperazin-2-one may not fully dissolve initially. This is normal.
-
-
Activation: Add Cyclopentanone (1.1 equiv) followed by Acetic Acid (1.5 equiv). Stir at Room Temperature (RT) for 20–30 minutes.
-
Observation: The mixture often clarifies as the hemiaminal/iminium species forms.
-
-
Reduction: Cool the mixture slightly (0°C is optional but recommended for larger scales to control exotherm). Add STAB (1.5 equiv) portion-wise over 5 minutes.
-
Reaction: Remove cooling bath and stir at RT under nitrogen atmosphere.
-
Duration: Typically 2–4 hours.[2] Monitor by LC-MS or TLC (stain with Ninhydrin or KMnO4).
-
-
Quench: Once starting material is consumed, quench by adding saturated aqueous NaHCO3 solution. Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup:
-
Extract the aqueous layer 3x with DCM (Dichloromethane).
-
Critical Step: Piperazin-2-one derivatives are polar.[3] If the product remains in the aqueous phase, use "salting out" (add NaCl) or extract with CHCl3/Isopropanol (3:1).
-
Dry combined organics over Na2SO4, filter, and concentrate in vacuo.
-
Protocol B: Solubility-Optimized (NaCNBH3 in MeOH)
Best for: Scale-up (>10 g) or if Piperazin-2-one fails to dissolve in DCE/THF. Advantages: Methanol solubilizes the lactam effectively; Cyanoborohydride is stable in acid. Safety Warning: Generates HCN gas if acidified strongly. Must be performed in a well-ventilated fume hood.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Piperazin-2-one | 1.0 | Limiting Reagent |
| Cyclopentanone | 1.2 - 1.5 | Electrophile |
| NaCNBH3 | 1.2 | Reducing Agent |
| ZnCl2 (Optional) | 0.5 | Lewis Acid (Accelerates imine formation) |
| Methanol (MeOH) | 0.2 M | Solvent |
Step-by-Step Procedure
-
Dissolution: Dissolve Piperazin-2-one (1.0 equiv) and Cyclopentanone (1.2 equiv) in anhydrous Methanol .
-
Catalyst Addition: Add ZnCl2 (0.5 equiv) OR adjust pH to ~5–6 using mild acid (e.g., acetic acid).
-
Note: Do not lower pH below 4, or hydrolysis of the reducing agent and HCN generation increases.
-
-
Reduction: Add Sodium Cyanoborohydride (NaCNBH3) (1.2 equiv) in one portion.
-
Reaction: Stir at RT for 4–16 hours.
-
Why longer? Cyanoborohydride is a weaker reducing agent than STAB, which is advantageous here as it strictly reduces the iminium ion, not the ketone.
-
-
Quench & Workup:
-
Concentrate the methanol to near dryness.
-
Redissolve residue in EtOAc or DCM.
-
Wash with saturated NaHCO3 (to neutralize acid) and Brine.
-
Safety: Treat aqueous waste with bleach (sodium hypochlorite) to oxidize any residual cyanide before disposal.
-
Decision Logic & Troubleshooting
Use the following workflow to determine the optimal path for your specific derivative or scale.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Iminium ion not forming efficiently. | Increase AcOH to 2.0 equiv. Add 3Å Molecular Sieves to scavenge water (drives equilibrium). |
| Starting Material Insoluble | Piperazin-2-one is highly polar. | Switch to Protocol B (MeOH). Alternatively, use DCE/DMF (9:1) mixture with STAB. |
| Product in Aqueous Layer | Product is amphoteric/polar. | Do not use acidic water for workup. Saturate aqueous layer with NaCl. Extract with CHCl3:iPrOH (3:1). |
| Ketone Reduction | Reducing agent is too aggressive or non-selective. | Ensure STAB is used, not NaBH4. NaBH4 reduces ketones to alcohols rapidly. |
References
-
Abdel-Magid, A. F., et al. (1996).[1][4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. [Link] (The foundational text for STAB reductive amination).
-
Borch, R. F., et al. (1971).[1] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society. [Link] (The definitive guide for Cyanoborohydride selectivity).
-
Beshore, D. C., & Dinsmore, C. J. (2002).[7] "Preparation of Substituted Piperazinones via Tandem Reductive Amination-Cyclization." Organic Letters. [Link] (Provides context on piperazinone synthesis and reactivity).
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]
Application Note: Strategic Protection of Hydroxyl Groups in Piperazinone Scaffolds for Drug Discovery
Abstract
Hydroxy-functionalized piperazinones are a cornerstone of modern medicinal chemistry, offering a privileged scaffold that combines structural rigidity with valuable hydrogen-bonding capabilities to enhance pharmacological properties. The successful synthesis and derivatization of these molecules, however, hinge on the precise control of reactivity across multiple functional groups. This guide provides an in-depth analysis and detailed protocols for the strategic protection of hydroxyl moieties on piperazinone cores. We will explore the rationale behind selecting key protecting groups—including benzyl ethers, silyl ethers, and p-methoxybenzyl ethers—and provide validated, step-by-step experimental procedures for their application and removal. The focus is on creating robust, orthogonal strategies that empower researchers to unlock the full synthetic potential of these vital pharmaceutical building blocks.
The Strategic Imperative for Protecting Hydroxy-Piperazinones
The piperazinone ring system contains nucleophilic secondary amines and a potentially reactive amide, while the hydroxyl group itself presents as a reactive site for acylation, oxidation, or substitution.[1] During a multi-step synthesis, attempting to selectively modify one part of the molecule (e.g., N-alkylation of the piperazinone) without temporarily masking the hydroxyl group can lead to a mixture of undesired products, significantly reducing yield and complicating purification.[2][3]
A successful synthetic campaign relies on three core principles of protection strategy:
-
Chemoselectivity: The protecting group must be introduced onto the hydroxyl group with high selectivity, leaving other functional groups untouched.[4]
-
Stability: The protected hydroxyl group must remain inert to a wide range of downstream reaction conditions, work-ups, and purification protocols.[2][5]
-
Orthogonality: In molecules with multiple reactive sites, orthogonal protecting groups are essential. These are groups that can be installed and, more importantly, removed under distinct, non-interfering conditions, allowing for the sequential manipulation of different functional groups within the same molecule.[3][4][6]
This guide focuses on a curated set of protecting groups that provide a robust and flexible toolkit for achieving these strategic goals.
A Curated Toolkit of Protecting Groups for Hydroxy-Piperazinones
The choice of a protecting group is not arbitrary; it is a strategic decision based on the planned synthetic route. Below are three classes of protecting groups that offer a powerful combination of stability and selective cleavage, making them highly suitable for piperazinone chemistry.
Benzyl (Bn) Ethers: The Robust Workhorse
The benzyl ether is a stalwart protecting group in organic synthesis due to its exceptional stability across a broad spectrum of reaction conditions, including strongly acidic and basic media, making it a reliable choice for lengthy, multi-step syntheses.[7][8]
-
Causality of Choice: Its robustness ensures that it will survive most transformations on the piperazinone core, such as N-acylation, N-alkylation, or modifications to other parts of the molecule.
-
Mechanism of Removal: The key advantage of the benzyl group is its unique cleavage via hydrogenolysis.[9] This process involves the reductive cleavage of the C-O bond using a metal catalyst (typically palladium on carbon) and a hydrogen source.[10] Modern protocols often favor Catalytic Transfer Hydrogenation (CTH) , which generates hydrogen in situ from a safer donor molecule like ammonium formate.[11][12] This method avoids the need for high-pressure hydrogen gas, making it more accessible and safer for standard laboratory settings.[11]
Silyl Ethers (TBDMS & TIPS): The Sterically-Selective Choice
Silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS or TBS) group, are among the most widely used protecting groups for alcohols.[13][14]
-
Causality of Choice: The significant steric bulk of the TBDMS group leads to a pronounced selectivity for less-hindered primary alcohols over secondary or tertiary ones, allowing for regioselective protection in poly-hydroxylated molecules.[13] Their stability is tunable; more sterically hindered silyl groups like triisopropylsilyl (TIPS) offer greater resistance to acidic cleavage.[1][15]
-
Mechanism of Removal: Silyl ethers are stable under many non-acidic conditions but are exquisitely sensitive to fluoride ions due to the high strength of the silicon-fluorine bond.[1] Reagents like tetrabutylammonium fluoride (TBAF) provide a very mild and highly selective method for deprotection that is orthogonal to the hydrogenolysis-based cleavage of benzyl ethers.[8][13]
p-Methoxybenzyl (PMB) Ethers: The Oxidatively-Labile Option
The PMB ether shares the general stability of the benzyl ether but contains an electron-donating methoxy group on the aromatic ring. This modification introduces a unique and powerful method of deprotection.
-
Causality of Choice: The para-methoxy substituent stabilizes the formation of a cationic intermediate, rendering the PMB group susceptible to cleavage under oxidative conditions.[16] This provides a third, fully orthogonal deprotection strategy.
-
Mechanism of Removal: The PMB group can be selectively removed in the presence of a standard benzyl ether using mild oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[1][16] The reaction proceeds through a charge-transfer complex, followed by hydrolysis to release the free alcohol.[16]
Comparative Analysis of Key Protecting Groups
The table below summarizes the critical features of the discussed protecting groups to aid in strategic selection for your synthetic route.
| Feature | TBDMS Ether | Benzyl (Bn) Ether | p-Methoxybenzyl (PMB) Ether |
| Protection Conditions | TBDMSCl, Imidazole, DMF/DCM[13][17] | NaH, BnBr, THF/DMF[1][10] | NaH, PMB-Cl, THF/DMF[1][18] |
| Deprotection Conditions | TBAF, THF (Fluoride source)[8][13] Acetic Acid, THF/H₂O (Acidic)[13] | H₂, Pd/C (Hydrogenolysis)[9] NH₄HCO₂, Pd/C (CTH)[11][12] | DDQ, DCM/H₂O (Oxidative)[1][16] TFA, DCM (Strongly Acidic)[1][19] |
| Stability to Acid | Low to Moderate | High | Moderate (cleaved by strong acid) |
| Stability to Base | High | High | High |
| Stability to Oxidants | High | High | Low (cleaved by DDQ, CAN) |
| Stability to Reductants | High | Low (cleaved by H₂/Pd) | Low (cleaved by H₂/Pd) |
| Key Advantage | Selective for 1° alcohols; orthogonal to hydrogenolysis & oxidation. | Highly robust to a wide range of conditions. | Orthogonal to both silyl and benzyl groups via oxidative cleavage. |
| Key Disadvantage | Labile to acid; potential for migration in some cases. | Requires catalytic reduction for removal, which can affect other groups (e.g., alkenes, azides).[20] | Sensitive to strong oxidants and strong acids. |
Visualizing Orthogonal Protection Strategies
An orthogonal strategy allows for the selective deprotection of one hydroxyl group while others remain protected. This is critical for the stepwise synthesis of complex piperazinone derivatives. The diagram below illustrates how TBDMS and Benzyl groups can be used orthogonally.
Caption: Orthogonal protection workflow for a dihydroxy-piperazinone.
Detailed Experimental Protocols
The following protocols are provided as self-validating, generalized procedures. Researchers should adapt concentrations, temperatures, and reaction times based on the specific substrate and monitor all reactions by an appropriate method (e.g., TLC or LC-MS).
Workflow: A General Synthetic Pathway
The typical workflow for utilizing a protecting group is a three-stage process: protection, transformation of another part of the molecule, and finally, deprotection.
Caption: General workflow for synthesis using a protecting group strategy.
Protocol 1: Protection of a Primary Hydroxyl Group as a TBDMS Ether
Based on the Corey protocol, this method is highly reliable for primary alcohols.[13]
Materials:
-
Hydroxy-functionalized piperazinone (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Saturated aqueous NaHCO₃, Brine, Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the hydroxy-piperazinone substrate and imidazole in anhydrous DMF in a flame-dried, nitrogen-purged round-bottom flask.
-
Add TBDMSCl in a single portion at room temperature with vigorous stirring.
-
Monitor the reaction by TLC (staining with potassium permanganate or vanillin can help visualize the silylated product). The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure TBDMS-protected piperazinone.
Protocol 2: Deprotection of a TBDMS Ether using TBAF
This fluoride-mediated cleavage is the standard and mildest method for removing silyl ethers.[8][13]
Materials:
-
TBDMS-protected piperazinone (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate, Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDMS-protected substrate in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Add the TBAF solution dropwise at room temperature.
-
Monitor the reaction by TLC. Deprotection is usually rapid, often completing within 1-3 hours.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x) to remove TBAF salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected hydroxy-piperazinone.
Protocol 3: Protection of a Hydroxyl Group as a Benzyl Ether
This protocol uses the classic Williamson ether synthesis, a robust method for forming benzyl ethers.[1][10]
Materials:
-
Hydroxy-functionalized piperazinone (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)
-
Benzyl bromide (BnBr) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous NH₄Cl, Ethyl acetate, Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Suspend NaH in anhydrous THF in a flame-dried, nitrogen-purged flask and cool to 0 °C.
-
Slowly add a solution of the hydroxy-piperazinone in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Cool the mixture back to 0 °C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC for the disappearance of starting material.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.
-
Dilute with ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure benzyl-protected piperazinone.
Protocol 4: Deprotection of a Benzyl Ether via Catalytic Transfer Hydrogenation (CTH)
This method offers a safer and more convenient alternative to high-pressure hydrogenation.[7][11][12]
Materials:
-
Benzyl-protected piperazinone (1.0 eq)
-
Palladium on carbon (10% Pd/C, 10-20% by weight of substrate)
-
Ammonium formate (HCO₂NH₄) (3-5 eq)
-
Methanol or Ethanol
-
Celite®
Procedure:
-
Dissolve the benzyl-protected substrate in methanol in a round-bottom flask equipped with a stir bar and a reflux condenser.
-
To the stirred solution, carefully add 10% Pd/C.
-
Add ammonium formate in a single portion. The addition may cause some effervescence.
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 1-4 hours.
-
After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with methanol.
-
Concentrate the filtrate in vacuo. The residue will contain the product and ammonium formate salts.
-
Partition the residue between ethyl acetate and water. Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the deprotected hydroxy-piperazinone, which can be further purified by chromatography if necessary.
Conclusion
The strategic application of protecting groups is indispensable in the synthesis of complex hydroxy-functionalized piperazinones. By understanding the distinct stability and cleavage properties of benzyl ethers, silyl ethers, and PMB ethers, researchers can design elegant and efficient synthetic routes. The selection of a protecting group should always be made with the entire synthetic sequence in mind, ensuring complete orthogonality and compatibility. The detailed protocols provided herein serve as a validated foundation for chemists to confidently manipulate these powerful scaffolds, accelerating the discovery and development of new therapeutics.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Bieg, T., & Szeja, W. (1985).
- ResearchGate. (n.d.).
- EnCat. (n.d.). Debenzylation Reactions with Pd(0)
- Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate.
- ResearchGate. (2021). How to do selective protection of primary alcohol over aryl tetrazole nitrogen in losartan drug?.
- The Journal of Organic Chemistry. (2008). Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound.
- ResearchGate. (2025). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
- University of Windsor. (n.d.). Alcohol Protecting Groups.
- ResearchGate. (2025). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides.
- Reddit. (2024). How to get higher yields for TBDMSCl protection of alcohol.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- University of Bristol. (n.d.).
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- YouTube. (2018). benzyl ether cleavage.
- ZM Silane Limited. (2025). Hydroxyl Protecting Groups In Multi-Step Syntheses.
- Wikipedia. (n.d.). Silyl ether.
- Organic Synthesis. (n.d.). Protecting Groups.
- ResearchGate. (n.d.). Selective Deprotection of Silyl Ethers.
- Evans, D. A. (n.d.). Protecting Groups.
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag.
- Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
- Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups.
- Gaunt, M. J., Yu, J., & Spencer, J. B. (2001). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 66(25), 8462–8468.
- Gelest. (n.d.). Deprotection of Silyl Ethers.
- Bentham Science. (n.d.). A Facile, Efficient and Chemoseletive Deprotection of Silyl Ethers Using Zinc (II)
- Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group.
- National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
- National Institutes of Health. (n.d.). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12.
- Springer Nature. (n.d.). Protecting Groups in Peptide Synthesis.
- Beilstein-Institut. (n.d.). Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system.
- Indian Institute of Technology Bombay. (2020). Protecting Groups.
Sources
- 1. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. chem.iitb.ac.in [chem.iitb.ac.in]
- 4. jocpr.com [jocpr.com]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. jocpr.com [jocpr.com]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. youtube.com [youtube.com]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Silyl ether - Wikipedia [en.wikipedia.org]
- 15. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 16. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 17. reddit.com [reddit.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Note: Strategic Synthesis of Pharmaceutical Intermediates using Piperazin-2-one Scaffolds
Abstract
The piperazin-2-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in Factor Xa inhibitors, peptidomimetics, and antiviral agents.[1] Its unique structural attributes—defined by a rigid six-membered ring containing a secondary amine (N4) and a lactam amide (N1)—offer precise control over substituent geometry.[2] This guide provides three validated protocols for synthesizing and functionalizing piperazin-2-ones, addressing the critical challenges of regioselectivity, racemization, and library generation.
Introduction: The Structural Advantage
Unlike the fully saturated piperazine, the piperazin-2-one introduces a carbonyl group at C2. This modification fundamentally alters the ring's electronics and conformation:
-
Conformational Constraint: The lactam unit forces planarity across the N1-C2-C3 segment, mimicking the peptide bond geometry found in proteins (
backbone interactions). -
Electronic Differentiation: The N1 nitrogen is amide-like (non-basic, nucleophilic only upon deprotonation), while the N4 nitrogen remains amine-like (basic, nucleophilic).[2] This
split ( vs. ) is the lever for regioselective functionalization.[2]
Strategic Workflow
The choice of synthetic route depends on the desired substitution pattern and stereochemical requirements.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on stereochemical needs.
Protocol A: The "Chiral Pool" Linear Synthesis
Best for: Enantiopure intermediates where stereochemistry is derived from starting amino acids. Mechanism: Reductive amination or amide coupling followed by intramolecular cyclization.
Materials
-
N-Boc-Amino Acid (e.g., N-Boc-L-Phenylalanine)
-
Amino Acid Methyl Ester HCl (e.g., Glycine methyl ester HCl)[2][3]
-
Coupling Agent: HATU or EDC/HOBt
-
Base: DIPEA (Diisopropylethylamine)[2]
-
Cyclization Base:
or pyridine
Step-by-Step Methodology
-
Peptide Coupling (The Dipeptide Precursor):
-
Dissolve N-Boc-L-Phe (1.0 equiv) and HATU (1.1 equiv) in dry DMF (0.2 M) at 0°C.
-
Add DIPEA (2.5 equiv) and stir for 10 min to activate the acid.
-
Add Glycine methyl ester HCl (1.1 equiv).[2]
-
Critical Checkpoint: Maintain 0°C for the first hour to suppress racemization of the sensitive chiral center. Allow to warm to RT overnight.
-
Validation: TLC (50% EtOAc/Hex) should show disappearance of the starting acid and appearance of the dipeptide spot (
).[2]
-
-
N-Deprotection:
-
Treat the isolated dipeptide with 20% TFA in DCM (v/v) for 2 hours at RT.
-
Concentrate in vacuo to remove excess TFA. Co-evaporate with toluene (3x) to remove trace acid.[2]
-
Note: The product is now a TFA salt of the amine.
-
-
Cyclization (The "Self-Validation" Step):
-
Redissolve the crude salt in MeOH or refluxing toluene.
-
Add mild base (
, 3.0 equiv) to neutralize the salt and trigger nucleophilic attack of the free amine onto the methyl ester. -
Reflux for 4–12 hours.
-
Validation: Monitor by HPLC or LC-MS. The mass spectrum will show a loss of 32 Da (loss of methanol) compared to the open-chain amino ester.
-
Expert Insight: If cyclization is sluggish, add a catalytic amount of acetic acid (10 mol%) to the refluxing toluene.[2] This activates the ester carbonyl via protonation without protonating the amine nucleophile significantly.
Protocol B: The Ugi-Deprotection-Cyclization (UDC)
Best for: Rapid generation of libraries with diversity at positions N1, C3, and C6. Mechanism: A 4-component reaction assembling the linear backbone, followed by acid-mediated cyclization.
Materials
-
Aldehyde (
-CHO)[2] -
Amine (
)[2] -
Isocyanide (
)[2] -
Bifunctional Acid: N-Boc-Glycine (or substituted N-Boc-amino acid)
Step-by-Step Methodology
-
Imine Formation (Pre-condensation):
-
In MeOH (1.0 M), mix Aldehyde (1.0 equiv) and Amine (1.0 equiv).
-
Stir for 30 mins over molecular sieves (3Å) to drive imine formation.
-
-
Ugi 4-Component Reaction:
-
Add N-Boc-Glycine (1.0 equiv) and Isocyanide (1.0 equiv) to the imine mixture.
-
Stir at RT for 24–48 hours.[5]
-
Validation: The isocyanide odor is distinct. Its disappearance is a crude but effective indicator of reaction progress.
-
-
Acidic Cyclization:
-
Treat the crude Ugi adduct with 4M HCl in dioxane or TFA/DCM (1:1).[2]
-
Mechanism:[6][7][8] This removes the Boc group and activates the C-terminal amide (derived from the isocyanide) for transamidation.
-
Often, the intermediate amino-amide cyclizes spontaneously upon neutralization. If not, heat in EtOH with microwave irradiation (120°C, 10 min).
-
Data Summary: Comparison of Routes
| Feature | Protocol A (Linear) | Protocol B (Ugi-4CR) |
| Diversity Potential | Low (Stepwise) | High (Combinatorial) |
| Chirality | Excellent (Retained) | Poor (Racemic usually) |
| Atom Economy | Moderate | High |
| Key Risk | Racemization during coupling | Byproduct formation |
Protocol C: Regioselective Functionalization (N1 vs N4)
The most common failure mode in piperazinone chemistry is poor regiocontrol during alkylation.[2]
Figure 2: Reactivity profile of the two nitrogen centers.
Strategy
-
N4-Alkylation (Easiest):
-
The N4 position is a secondary amine. It reacts readily with alkyl halides using mild bases (
, Acetone, RT) or via reductive amination (Aldehyde, ).[2] -
Protocol: Mix scaffold (1 eq),
(1.1 eq), (2 eq) in Acetone. Stir 4h.
-
-
N1-Alkylation (Difficult):
-
Requires deprotonation of the amide (
).[2] -
Prerequisite: N4 must be protected (e.g., N4-Boc or N4-Benzyl) to prevent poly-alkylation.
-
Protocol:
-
Dissolve N4-protected scaffold in dry THF at 0°C.
-
Add NaH (60% dispersion, 1.2 equiv). Evolution of
gas confirms deprotonation. -
Stir 30 min.
-
Add Alkyl Halide (
).[2] -
Warm to RT.
-
-
References
-
Hulme, C., & Gore, V. (2003).[2] "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan." Current Medicinal Chemistry.
-
Gribble, G. W., et al. (2014).[2] "Piperazin-2-ones: Synthesis and Application in Medicinal Chemistry." Heterocycles. (General reference for scaffold utility).
-
Dömling, A. (2006).[2] "Recent advances in isocyanide-based multicomponent chemistry." Chemical Reviews.
-
BenchChem Technical Guides. (2025). "Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution."
-
Rossi, R., et al. (2023).[2] "Asymmetric Catalytic Access to Piperazin-2-ones." The Journal of Organic Chemistry. [2]
Sources
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Hydroxyl Group in 4-(2-Hydroxycyclopentyl)piperazin-2-one
Introduction: The Strategic Value of 4-(2-Hydroxycyclopentyl)piperazin-2-one in Medicinal Chemistry
The this compound scaffold represents a confluence of privileged structural motifs in modern drug discovery. The piperazine core is a cornerstone in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1][2] Its nitrogen atoms serve as versatile handles for chemical modification, allowing for the fine-tuning of a molecule's interaction with biological targets.[1][3][4] The incorporation of a cyclopentyl ring introduces a three-dimensional element that can enhance binding affinity and selectivity, while the secondary hydroxyl group presents a prime site for further functionalization. This hydroxyl moiety can act as a key hydrogen bond donor or be transformed into a variety of other functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents across a range of disease areas, including oncology, neuroscience, and infectious diseases.[5][6][7]
This guide provides a comprehensive overview of synthetic strategies for the targeted functionalization of the secondary hydroxyl group in this compound. We will delve into the mechanistic basis for several key transformations, offering detailed, field-proven protocols and expert insights to navigate the potential challenges associated with this specific substrate.
Navigating the Synthetic Landscape: Chemoselectivity and Protecting Group Strategy
The primary challenge in the chemical modification of this compound is achieving chemoselectivity. The molecule possesses multiple reactive sites: the target secondary hydroxyl group, the secondary amine (N1), and the amide nitrogen (N4) within the piperazinone ring. Many reagents used to functionalize alcohols can also react with amines. Therefore, a robust protecting group strategy is often essential to ensure that the desired transformation occurs exclusively at the hydroxyl group.
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the piperazine nitrogen due to its stability under a variety of reaction conditions and its straightforward removal with mild acid.[8][9]
Protocol: N-Boc Protection of this compound
This protocol details the protection of the more nucleophilic secondary amine at the N1 position of the piperazine ring.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield N-Boc-4-(2-Hydroxycyclopentyl)piperazin-2-one.
Strategic Functionalization Pathways
With the piperazine nitrogen protected, the secondary hydroxyl group becomes the primary site for chemical modification. The following sections outline key transformations to diversify the core scaffold.
Oxidation to the Ketone: Accessing a New Electrophilic Center
Oxidation of the secondary alcohol to the corresponding ketone, 4-(2-oxocyclopentyl)piperazin-2-one, provides a valuable electrophilic handle for subsequent reactions such as reductive amination or the formation of carbon-carbon bonds. A variety of oxidizing agents can be employed, with the choice often depending on the desired reaction conditions and scale.[10][11] The Dess-Martin periodinane (DMP) is a popular choice for its mild, non-acidic nature, which minimizes the risk of side reactions.[10][11]
Materials:
-
N-Boc-4-(2-Hydroxycyclopentyl)piperazin-2-one
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-4-(2-Hydroxycyclopentyl)piperazin-2-one (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the two phases are clear.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Diagram of the Oxidation Workflow
Caption: Workflow for the Dess-Martin Oxidation.
Esterification: Modulating Physicochemical Properties
Esterification of the hydroxyl group is a common strategy to modify the lipophilicity and metabolic stability of a lead compound. The reaction of the alcohol with an acyl chloride or carboxylic anhydride in the presence of a base is a standard method. For sterically hindered secondary alcohols, the use of a coupling agent like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be effective.
Materials:
-
N-Boc-4-(2-Hydroxycyclopentyl)piperazin-2-one
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.2 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-4-(2-Hydroxycyclopentyl)piperazin-2-one (1.0 eq) in anhydrous DCM.
-
Add pyridine or triethylamine (1.5 eq) and cool the mixture to 0 °C.
-
Slowly add the acyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃, and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting ester by column chromatography.
Etherification: Introducing Diverse Substituents
The Williamson ether synthesis is a classic and versatile method for forming ethers.[9] This Sₙ2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then displaces a leaving group on an alkyl halide. For secondary alcohols, it is crucial to use a primary alkyl halide to minimize competing elimination reactions.[9]
Materials:
-
N-Boc-4-(2-Hydroxycyclopentyl)piperazin-2-one
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Primary alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add a solution of N-Boc-4-(2-Hydroxycyclopentyl)piperazin-2-one (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add the primary alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude ether by column chromatography.
Conversion to a Good Leaving Group for Nucleophilic Substitution
Converting the hydroxyl group into a sulfonate ester, such as a tosylate or mesylate, transforms it into an excellent leaving group for subsequent Sₙ2 reactions. This two-step strategy allows for the introduction of a wide range of nucleophiles, including azides, cyanides, and thiols, with inversion of stereochemistry at the carbon center.
Step A: Tosylation
Materials:
-
N-Boc-4-(2-Hydroxycyclopentyl)piperazin-2-one
-
p-Toluenesulfonyl chloride (TsCl) (1.5 eq)
-
Pyridine
-
Dichloromethane (DCM)
-
Ice-cold 1 M HCl
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve N-Boc-4-(2-Hydroxycyclopentyl)piperazin-2-one (1.0 eq) in pyridine or a mixture of DCM and pyridine at 0 °C.
-
Add TsCl (1.5 eq) portion-wise.
-
Stir the reaction at 0 °C for several hours or overnight in a refrigerator, monitoring by TLC.
-
Pour the reaction mixture into ice-cold 1 M HCl and extract with DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate to yield the crude tosylate, which can often be used in the next step without further purification.
Diagram of the Tosylation and Substitution Pathway
Caption: Two-step nucleophilic substitution via a tosylate intermediate.
Step B: Nucleophilic Substitution with Sodium Azide (Example)
Materials:
-
Crude N-Boc-4-(2-tosyloxycyclopentyl)piperazin-2-one
-
Sodium azide (NaN₃) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the crude tosylate (1.0 eq) in anhydrous DMF.
-
Add sodium azide (3.0 eq) and heat the mixture to 60-80 °C.
-
Monitor the reaction by TLC until the tosylate is consumed.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting azide by column chromatography.
Summary of Functionalization Strategies
| Transformation | Reagents | Key Advantages | Considerations | Typical Yield |
| Oxidation | Dess-Martin periodinane (DMP) | Mild, non-acidic conditions; high yields.[10][11] | DMP is moisture-sensitive. | 85-95% |
| Esterification | Acyl chloride, Pyridine | Wide availability of acyl chlorides. | Pyridine can be difficult to remove. | 80-95% |
| Etherification | NaH, Primary alkyl halide | Forms stable C-O bonds; versatile.[9] | Risk of elimination with secondary halides. | 60-85% |
| Tosylation/Substitution | TsCl, Pyridine; Nucleophile | Access to a wide range of functionalities via Sₙ2. | Two-step process; potential for elimination. | 70-90% (over 2 steps) |
Conclusion
The functionalization of the secondary hydroxyl group on this compound offers a powerful avenue for generating novel chemical entities with significant therapeutic potential. By employing a judicious protecting group strategy for the piperazine nitrogen, a variety of transformations, including oxidation, esterification, etherification, and nucleophilic substitution, can be successfully implemented. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to explore the rich chemical space accessible from this versatile scaffold, thereby accelerating drug discovery and development efforts.
References
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Kidwai, M., Bhardwaj, S., & Jain, A. (2011). A green oxidation protocol for the conversion of secondary alcohols into ketones using heterogeneous nanocrystalline titanium (IV) oxide in polyethylene glycol. Taylor & Francis Online. Retrieved from [Link]
-
Chem-Station. (2026, January 15). Transforming Secondary Alcohols Into Ketones: A Guide to Oxidation Techniques. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II. Retrieved from [Link]
-
Wikipedia. (2020, May 23). Oxidation of secondary alcohols to ketones. Retrieved from [Link]
-
Carlson, E. E. (2012). Chemoselective Hydroxyl Group Transformation: An Elusive Target. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Functionalization of hydroxyl groups in segmented polyhydroxyurethane eliminates nanophase separation. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Site-Selective Functionalization of Hydroxyl Groups in Carbohydrate Derivatives. Retrieved from [Link]
-
Chem-Station. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
PubMed. (2013, October 15). An evolving role of piperazine moieties in drug design and discovery. Retrieved from [Link]
-
Science of Synthesis. (n.d.). A common approach to the synthesis of esters involves activation of the corresponding alcohols. Retrieved from [Link]
-
JOCPR. (2015). Piperazine and morpholine: Synthetic. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 19). The Role of Piperazine Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
NIH. (n.d.). Easy and direct conversion of tosylates and mesylates into nitroalkanes. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]
-
ACS Publications. (2018, December 3). Site-Selective Functionalization of Hydroxyl Groups in Carbohydrate Derivatives. Chemical Reviews. Retrieved from [Link]
-
Bentham Science. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014, November 30). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]
-
PubMed. (2019, February 15). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]
-
ResearchGate. (2025, August 8). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of mesylates and tosylates. Retrieved from [Link]
-
ResearchGate. (2024, April 20). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2021, October 22). Synthesis of Piperazines by C-H Functionalization. Encyclopedia. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
PubMed. (n.d.). Resolution of racemic sterically hindered secondary alcohols via enzymatic alcoholysis of their esters. The first enzymatic preparation of optically pure 2,2,2-trifluoro-1-(9-anthryl)ethanols. Retrieved from [Link]
-
ScienceDirect. (2019, November 19). Amino Acid-Protecting Groups. Retrieved from [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]
-
MDPI. (2023, July 22). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Retrieved from [Link]
-
Charles University. (2015, June 30). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-hydroxycyclopent-2-en-1-one derivatives.
-
Wikipedia. (n.d.). SN2 reaction. Retrieved from [Link]
-
Ashenhurst, J. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. Buy Fmoc-piperazine hydrochloride | 215190-22-0 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 11. chemimpex.com [chemimpex.com]
Troubleshooting & Optimization
Chiral HPLC Separation of Hydroxycyclopentyl Piperazinone Enantiomers: A Technical Support Guide
Welcome to the technical support center for the chiral separation of hydroxycyclopentyl piperazinone enantiomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific analytical challenge. Drawing from extensive field experience, this document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying scientific principles.
Introduction: The Significance of Chiral Separation
In pharmaceutical development, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[1][2][3] The thalidomide tragedy serves as a stark reminder of this, where one enantiomer was therapeutic while the other was teratogenic.[4] Consequently, regulatory bodies like the FDA and EMA strongly favor the development of single-enantiomer drugs, making robust and reliable chiral separation methods essential for quality control and regulatory compliance.[2][3]
Hydroxycyclopentyl piperazinone and its derivatives are important structural motifs in various active pharmaceutical ingredients (APIs).[1] This guide will address the common hurdles encountered during the High-Performance Liquid Chromatography (HPLC) separation of these specific enantiomers.
Troubleshooting Guide: From Peak Problems to Method Optimization
This section is structured to address issues as they typically appear, from initial observations of poor chromatography to the finer points of method optimization.
Problem 1: No Separation or Poor Resolution (Rs < 1.5)
Q: I'm injecting my racemic hydroxycyclopentyl piperazinone standard, but I see only one peak, or two poorly resolved peaks. What are the primary factors to investigate?
A: Achieving chiral recognition is the first and most critical hurdle. If you're observing little to no separation, the issue lies in the fundamental interactions between your analytes and the chiral stationary phase (CSP). Here’s a systematic approach to troubleshooting:
1. Re-evaluate Your Chiral Stationary Phase (CSP) Selection:
-
The "Why": The selection of the CSP is the most critical factor in any chiral separation.[1][5] The CSP provides the chiral environment necessary for differential interaction with the enantiomers. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most widely used and successful for a broad range of compounds, including nitrogen-containing heterocycles like piperazinones.[1][3][4][6]
-
Actionable Steps:
-
Initial Screening: If you haven't already, screen your compound on a set of complementary polysaccharide-based columns. A common and effective screening set includes columns with different selectors, such as cellulose tris(3,5-dimethylphenylcarbamate), amylose tris(3,5-dimethylphenylcarbamate), and cellulose tris(3,5-dichlorophenylcarbamate).[1][5]
-
Consider Immobilized Phases: Immobilized polysaccharide-based CSPs offer greater solvent compatibility and robustness compared to coated phases, allowing for a wider range of mobile phase conditions to be explored.[1]
-
2. Optimize the Mobile Phase Composition:
-
The "Why": The mobile phase plays a dual role: it transports the analyte and modulates the interactions between the analyte and the CSP.[7] The choice of solvent and additives can dramatically influence selectivity (α) and, therefore, resolution.[4]
-
Actionable Steps:
-
Solvent Choice (Normal Phase): For normal-phase chromatography, the standard mobile phase is a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol or ethanol). The alcohol acts as a polar modifier. Varying the alcohol and its concentration is a powerful tool. Start with a screening approach using mobile phases like 90:10 (v/v) n-hexane:isopropanol and 90:10 (v/v) n-hexane:ethanol.[5] Sometimes, ethanol provides better selectivity than isopropanol.[5]
-
Additives for Basic Compounds: Piperazinones are basic compounds. Unwanted interactions with residual acidic silanol groups on the silica support can lead to poor peak shape and low efficiency, masking any potential chiral separation.[8] To mitigate this, add a small amount (typically 0.1% v/v) of a basic modifier like diethylamine (DEA) or butylamine to your mobile phase.[5][9][10]
-
Reversed-Phase Considerations: While normal phase is often the starting point, reversed-phase conditions (e.g., water/acetonitrile or water/methanol with buffers) can also be effective, especially with immobilized CSPs.[5] The pH of the mobile phase is a critical parameter in reversed-phase, as it controls the ionization state of the analyte.[7]
-
3. Adjust the Column Temperature:
-
The "Why": Temperature affects the thermodynamics of the chiral recognition process.[11][12][13] Generally, lower temperatures enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to increased selectivity and better resolution.[5][14] However, this is not a universal rule; in some cases, increasing the temperature can improve efficiency or even reverse the elution order.[4][11][13]
-
Actionable Steps:
-
Start by setting the column temperature below ambient, for example, at 15°C or 25°C.
-
Systematically vary the temperature (e.g., in 5°C or 10°C increments) to observe its effect on resolution. Be aware that temperature changes can also affect retention time.
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
Q: I have some separation, but my peaks are tailing severely (Tailing Factor > 2). What's causing this and how can I fix it?
A: Poor peak shape is a common problem that can compromise resolution and quantification.[15]
Peak Tailing:
-
The "Why": Peak tailing for basic compounds like piperazinones is most often caused by secondary ionic interactions with acidic residual silanol groups on the silica surface of the column packing material.[8][16] This leads to a portion of the analyte being more strongly retained, resulting in a "tail."
-
Actionable Steps:
-
Use a Basic Additive: As mentioned before, adding a basic modifier like 0.1% Diethylamine (DEA) to the mobile phase is the most effective solution.[5][10] The amine competes with your analyte for the active silanol sites, masking them and leading to more symmetrical peaks.
-
Increase Additive Concentration: If 0.1% is insufficient, you can cautiously increase the concentration, but be mindful that excessive amounts can alter selectivity.
-
Check for Column Contamination: A contaminated guard or analytical column can also cause tailing.[17] If the problem appears after several injections, consider flushing the column according to the manufacturer's instructions.
-
Peak Fronting:
-
The "Why": Peak fronting is typically caused by column overload or poor sample solubility.[8][17] Overloading happens when you inject too much sample mass, saturating the stationary phase.
-
Actionable Steps:
-
Reduce Sample Concentration: Dilute your sample and reinject. A good starting concentration is typically around 0.1 to 1 mg/mL.[18][19]
-
Decrease Injection Volume: Reduce the volume of sample you are injecting.[17]
-
Ensure Sample Solvent Compatibility: Always dissolve your sample in the mobile phase whenever possible.[17] Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for method development for hydroxycyclopentyl piperazinone enantiomers?
A: A systematic screening approach is the most efficient strategy.[4][5] Do not rely on a single column and mobile phase combination.
Table 1: Recommended Initial Screening Protocol
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| CSP 1 | Chiralpak® IC (or similar) | Chiralpak® IC (or similar) | Chiralpak® AD (or similar) | Chiralpak® AD (or similar) |
| Mobile Phase | n-Hexane/IPA (90:10) + 0.1% DEA | n-Hexane/EtOH (90:10) + 0.1% DEA | n-Hexane/IPA (90:10) + 0.1% DEA | n-Hexane/EtOH (90:10) + 0.1% DEA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C | 25 °C |
| Detection | UV at 205-220 nm (or PDA) | UV at 205-220 nm (or PDA) | UV at 205-220 nm (or PDA) | UV at 205-220 nm (or PDA) |
This protocol is a starting point. Chiralpak® is a registered trademark of Daicel Corporation. Similar phases from other manufacturers can be substituted.
Q2: My compound lacks a strong UV chromophore. What are my detection options?
A: This is a common issue with piperazine-containing structures.[1]
-
Low UV Wavelength: Set your detector to a low wavelength, such as 205 nm, where the molecule may have some absorbance.[1] Ensure your mobile phase solvents are of high purity and do not have a high cutoff at this wavelength.
-
Mass Spectrometry (MS): If available, an LC-MS system is an excellent alternative, providing high sensitivity and selectivity. Volatile mobile phase additives like ammonium acetate or ammonium formate can be used instead of DEA if required for MS compatibility.[20]
-
Pre-column Derivatization: This involves reacting your analyte with a UV-active agent to enhance sensitivity.[1][21] However, this adds complexity and you must ensure the derivatization reaction does not cause racemization.
Q3: How do I properly prepare my sample for analysis?
A: Proper sample preparation is crucial for reproducible results and to protect your column.
-
Dissolution: Dissolve the sample completely in the mobile phase at a known concentration (e.g., 1 mg/mL for a stock solution).[1][19]
-
Dilution: Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL).[1]
-
Filtration: Always filter your sample through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates that could block the column frit.[1][18]
Experimental Workflow & Logic Diagrams
A logical workflow is key to efficient and successful method development.
Caption: Troubleshooting workflow for chiral HPLC method development.
Caption: A two-phase strategy for chiral method development.
References
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral st
- Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns.
- Playing with Selectivity for Optimal Chiral Separation.
- Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β.
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases | Request PDF.
- Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- chiral columns. HPLC.eu.
- Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Wiley Online Library.
- Agilent Chiral Chromatograph Training Guide. Purdue University.
- Chiral HPLC Method Development. I.B.S. Analytical.
- How to Reduce Peak Tailing in HPLC?. Phenomenex.
- Chiral Method Development Str
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF.
- HPLC manual (for chiral HPLC analysis). University of Tokyo.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- HPLC Chiral Columns. Element Lab Solutions.
- Troubleshooting Peak Shape Problems in HPLC.
- Troubleshooting Basics, Part IV: Peak Shape Problems.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- HPLC Technical Tip: Chiral Method Development. Phenomenex.
- HPLC Troubleshooting Guide.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma's Almanac.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- High-Precision Chiral HPLC Services. BOC Sciences.
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
- HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- Chiral Separ
- Chiral HPLC separation: str
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. eijppr.com [eijppr.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. jocpr.com [jocpr.com]
- 10. chiraltech.com [chiraltech.com]
- 11. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. hplc.eu [hplc.eu]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. chem.purdue.edu [chem.purdue.edu]
- 19. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 20. researchgate.net [researchgate.net]
- 21. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Recrystallization solvents for 4-substituted piperazin-2-one derivatives
An in-depth guide to the selection of recrystallization solvents and troubleshooting for 4-substituted piperazin-2-one derivatives.
Introduction
4-substituted piperazin-2-one derivatives are a cornerstone in medicinal chemistry, recognized as a privileged scaffold in numerous drug discovery programs.[1][2] Achieving high purity for these active pharmaceutical ingredients (APIs) is critical, and recrystallization remains a primary method for their purification.[3] However, the diverse nature of the substituent at the 4-position dramatically alters the molecule's polarity, solubility, and crystallization behavior, presenting unique challenges. This technical support center provides field-proven insights, troubleshooting guides, and detailed protocols to empower researchers in overcoming these purification hurdles.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems encountered during the recrystallization of 4-substituted piperazin-2-one derivatives, offering potential causes and actionable solutions.
Issue 1: No Crystals Form Upon Cooling
Potential Cause 1: Excessive Solvent Usage. This is the most frequent reason for crystallization failure.[4] The concentration of the piperazinone derivative is below the saturation point even at low temperatures, preventing crystal nucleation.
-
Solution:
-
Gently heat the solution again to ensure all solute is dissolved.
-
Reduce the solvent volume by boiling some of it off under a fume hood or by using a rotary evaporator.
-
Allow the more concentrated solution to cool slowly. If a large residue is left on a stirring rod dipped in the filtrate and allowed to dry, it indicates significant compound remains in the solution.[5]
-
Potential Cause 2: The Solution is Supersaturated. The solution may require a nucleation site to initiate crystal growth.
-
Solution:
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. This creates microscopic imperfections that can serve as nucleation sites.[4][6]
-
Add a Seed Crystal: If available, add a tiny, pure crystal of the target compound to the cooled solution. This provides a template for crystal growth.[3][6]
-
Ultra-Cooling: Place the flask in an ice-water or ice-salt bath to further decrease solubility and promote nucleation.[4]
-
Issue 2: The Compound "Oils Out" Instead of Crystallizing
This occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is common if the solution is cooled too rapidly or is highly impure.[4]
-
Solution:
-
Reheat the mixture until the oil completely redissolves.
-
Add a small amount of additional hot solvent (5-10% more) to prevent premature saturation at a high temperature.[5][6]
-
Ensure slow cooling. Allow the flask to cool to room temperature on a benchtop, insulated with a cork ring, before moving to an ice bath. Slow cooling is crucial for forming large, pure crystals.[7]
-
Issue 3: Low Recovery of the Purified Product
Potential Cause 1: The Compound Has High Solubility in the Cold Solvent. The chosen solvent may be too effective, keeping a significant portion of the product dissolved even after cooling.
-
Solution:
-
Change the Solvent System: Select a solvent in which the compound is less soluble at cold temperatures.[6]
-
Use a Co-solvent (Anti-solvent) System: Dissolve the compound in a minimum of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (the anti-solvent, in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.[3][6]
-
Potential Cause 2: Premature Crystallization During Hot Filtration. If an initial hot filtration step was used to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem.
-
Solution:
-
Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) with hot solvent before filtering the solution.
-
Use a slight excess of hot solvent during the dissolution step to prevent saturation during filtration.
-
Filter the solution as quickly as possible.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best starting solvent for my 4-substituted piperazin-2-one derivative?
The principle "like dissolves like" is a good starting point. The polarity of your derivative is dominated by the piperazin-2-one core and the substituent at the N4 position.
-
For derivatives with polar 4-substituents (e.g., small alkyl, hydroxyethyl): Start with polar protic solvents like ethanol, isopropanol, or water.[8] Ethanol is often a good first choice.[9]
-
For derivatives with non-polar 4-substituents (e.g., benzyl, large aryl groups): Explore solvents of intermediate polarity like ethyl acetate or acetone, or co-solvent systems like hexane/ethyl acetate or toluene.[8]
-
Systematic Approach: The most reliable method is a small-scale solvent screen. See Protocol 1 for a detailed procedure.
Q2: When is a multi-solvent (co-solvent) system recommended?
A multi-solvent system is ideal when no single solvent has the desired solubility profile (high solubility when hot, low solubility when cold).[10] This is particularly useful for piperazinone derivatives where one solvent dissolves the compound too well (e.g., dichloromethane) and another dissolves it poorly (e.g., hexane).
Q3: How can I improve the size and quality of my crystals?
Crystal quality is paramount for purity. Rapid crystallization traps impurities.[5]
-
Slow Cooling: This is the most critical factor. Allowing the solution to cool to room temperature undisturbed over several hours before moving it to a colder environment gives molecules time to align properly in a crystal lattice.[7]
-
Minimize Agitation: Avoid bumping or swirling the flask during the initial cooling phase, as this can induce rapid precipitation of small, impure crystals.
Experimental Protocols & Data
Solvent Selection Guide
The choice of solvent is critical for successful recrystallization. The following table summarizes properties of common solvents suitable for piperazin-2-one derivatives.
| Solvent | Boiling Point (°C) | Polarity Index | Notes for Piperazin-2-one Derivatives |
| Water | 100 | 10.2 | Good for highly polar derivatives or for use as an anti-solvent with alcohols.[8] |
| Ethanol | 78 | 4.3 | An excellent starting point for many derivatives; often used with water.[9] |
| Isopropanol (IPA) | 82 | 3.9 | Similar to ethanol, slightly less polar. |
| Acetonitrile | 82 | 5.8 | Good for moderately polar compounds. |
| Ethyl Acetate (EtOAc) | 77 | 4.4 | Useful for derivatives with intermediate polarity, often paired with hexane.[8] |
| Acetone | 56 | 5.1 | A versatile solvent, but its low boiling point can lead to rapid evaporation. |
| Toluene | 111 | 2.4 | Effective for non-polar, aromatic-substituted derivatives. |
| Hexane(s) | ~69 | 0.1 | Typically used as an anti-solvent (poor solvent) with a more polar solvent.[8] |
Protocol 1: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of your crude 4-substituted piperazin-2-one derivative into several small test tubes.
-
To each tube, add a different candidate solvent dropwise from a Pasteur pipette at room temperature, vortexing after each addition.
-
Identify solvents that do not dissolve the compound at room temperature. These are potential candidates.
-
Take the candidate tubes and heat them gently in a sand or water bath. Continue adding the hot solvent dropwise until the solid just dissolves. Use the minimum amount of hot solvent necessary.[7]
-
Remove the tubes from the heat and allow them to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
-
Evaluate: The ideal solvent is one that completely dissolves the compound when hot and produces a large volume of crystalline precipitate upon cooling.
Protocol 2: Standard Recrystallization Workflow
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring. Continue adding hot solvent until the compound is fully dissolved.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.[10]
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, filter the hot solution quickly through a pre-heated fluted filter paper into a clean, pre-heated flask.[7]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[7]
-
Drying: Dry the purified crystals under vacuum or in a drying oven to remove residual solvent.[7]
Visualized Workflows
Recrystallization Decision Flowchart
This flowchart guides the user through the troubleshooting process when initial crystallization attempts fail.
Caption: A troubleshooting flowchart for common recrystallization problems.
General Recrystallization Protocol Workflow
This diagram illustrates the standard step-by-step process for purifying a solid compound.
Caption: A standard workflow for the purification by recrystallization.
References
-
How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16). ResearchGate. [Link]
-
Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. EBSCO. [Link]
-
Recrystallization of Active Pharmaceutical Ingredients - SciSpace. SciSpace. [Link]
-
Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022, November 7). PraxiLabs. [Link]
-
Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents | Industrial & Engineering Chemistry Research - ACS Publications. ACS Publications. [Link]
-
Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme. [Link]
-
Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. [Link]
-
Synthesis of Piperazin-2-ones - Thieme Chemistry. Thieme. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC. National Center for Biotechnology Information. [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. University of Rochester. [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. University of York. [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE | Neuroquantology. Neuroquantology. [Link]
-
Piperazine - Wikipedia. Wikipedia. [Link]
-
Piperazine - Solubility of Things. Solubility of Things. [Link]
-
Piperazine. Chemeurope.com. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. scispace.com [scispace.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. neuroquantology.com [neuroquantology.com]
- 10. praxilabs.com [praxilabs.com]
- 11. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
Validation & Comparative
Structural Validation of 4-(2-Hydroxycyclopentyl)piperazin-2-one: A Comparative Analytical Guide
This guide outlines the structural validation and spectral analysis of 4-(2-Hydroxycyclopentyl)piperazin-2-one , a pharmacologically relevant scaffold often encountered as a metabolite or synthetic intermediate in CNS drug development.[1]
Part 1: Executive Summary & Strategic Context[1]
The structural elucidation of This compound presents a dual challenge: verifying the regiochemistry of the piperazinone ring (N1 vs. N4 substitution) and defining the relative stereochemistry (cis/trans) of the cyclopentyl ring.[1]
While Mass Spectrometry (LC-MS) provides rapid confirmation of molecular weight (
The Analytical Challenge
-
Regioselectivity: The piperazin-2-one ring has two nucleophilic nitrogens. Substitution at N4 is the target, but N1-alkylation is a common impurity.
-
Stereochemistry: The 2-hydroxycyclopentyl moiety contains two chiral centers. Distinguishing the trans-isomer (expected from epoxide opening) from the cis-isomer requires precise coupling constant (
) analysis or NOE experiments.[1] -
Conformational Flux: The 5-membered cyclopentyl ring undergoes pseudorotation, complicating
-value interpretation compared to rigid cyclohexane systems.
Part 2: Comparative Analysis of Analytical Modalities
The following table contrasts the performance of 1H NMR against alternative techniques for this specific molecule.
| Feature | High-Field 1H NMR (600 MHz) | LC-MS / HRMS | FT-IR Spectroscopy |
| Primary Utility | Full structural & stereochemical proof.[1] | Molecular weight & formula confirmation. | Functional group ID (C=O, OH). |
| Regioisomer ID | Superior. Distinguishes N1 vs. N4 substitution via HMBC/NOE. | Poor. Fragmentation patterns often identical for isomers. | Low. Carbonyl shifts are too similar. |
| Stereochemistry | High. | None. Cannot distinguish diastereomers easily. | None. |
| Sample Prep | Moderate (10-15 mins). Requires deuterated solvent. | Fast (2 mins).[1] Dilute & shoot. | Fast (ATR method).[1] |
| Limit of Detection | ~10 µg (with cryoprobe).[1] | < 1 ng (High sensitivity).[1] | ~1 mg. |
Part 3: Detailed 1H NMR Analysis
Solvent Selection Strategy
For this compound, DMSO-
-
Reasoning: The molecule contains both an amide (NH) and a hydroxyl (OH) group.[1][2]
often leads to broadened exchangeable proton signals, making integration inaccurate. DMSO- stabilizes these protons via hydrogen bonding, often revealing the OH doublet and NH broad singlet clearly, which is vital for confirming the "2-hydroxy" functionality.
Representative Spectral Assignments (DMSO- , 600 MHz)
Note: Chemical shifts are representative estimates based on chemometric fragment analysis of N-substituted piperazinones and trans-1,2-cyclopentyl systems.
| Position | Type | Multiplicity | Structural Insight | ||
| NH (1) | Amide | 7.65 | br s | - | Confirms lactam ring integrity.[1] |
| H-3 | Ring | 3.15 | s (or AB q) | - | Singlet indicates N4-substitution.[1] (N1-subst. splits this). |
| H-5 | Ring | 2.65 | t | 5.5 | Triplet confirms |
| H-6 | Ring | 3.20 | m | - | Downfield due to amide N1 proximity.[1] |
| H-1' | Cyclopentyl | 2.85 | q / m | 7-9 | Methine attached to N4. |
| H-2' | Cyclopentyl | 4.05 | m | - | Methine attached to OH (Deshielded).[1] |
| OH | Hydroxyl | 4.60 | d | 4.5 | Visible in DMSO; confirms alcohol. |
| Cyclopentyl | 1.40 - 1.90 | m (envelope) | - | Complex envelope typical of 5-ring.[1][3] |
Stereochemical Proof (The "Trans" Signature)
In the trans-isomer (formed via
-
Coupling: Look for
of 6–8 Hz .[1] While smaller than cyclohexane trans-couplings ( ~10-12 Hz) due to cyclopentane puckering, it is generally distinct from the cis coupling.[1][3] -
NOESY: The definitive proof is the absence of a strong NOE cross-peak between H-1' and H-2'. If a strong correlation is observed, the configuration is likely cis.
Part 4: Experimental Protocol
Protocol: Quantitative Structural Validation (qNMR)
Objective: Confirm structure and purity (>95%) for biological assay use.
-
Sample Preparation:
-
Acquisition Parameters (Bruker/Varian):
-
Pulse Sequence: zg30 (30° pulse) to ensure accurate integration.
-
Relaxation Delay (
): Set to 10 seconds (5 x of the longest relaxing proton, typically the H-3 singlet). Critical for qNMR. -
Scans (NS): 64 scans (provides S/N > 200:1).
-
Temperature: 298 K (25°C).[1]
-
-
Processing:
Part 5: Structural Validation Workflow
The following diagram illustrates the logical decision tree for validating the scaffold using NMR data.
Caption: Analytical decision tree for validating regiochemistry and stereochemistry of the target piperazinone derivative.
References
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY and stereochemical assignment).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for general piperazinone and cyclopentyl shift estimations).
-
Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. Wiley. (Fundamental reference for J-coupling in 5-membered rings).
-
Reich, H. J. (2025).[1] "NMR Data: Proton NMR Chemical Shifts". University of Wisconsin-Madison.[1] [Link][1][3]
-
Mestrelab Research. (2024). "qNMR: A Practical Guide". [Link]
Sources
Mass Spectrometry Fragmentation of Piperazin-2-one Derivatives: A Comparative Technical Guide
Topic: Mass Spectrometry Fragmentation Patterns of Piperazin-2-one Derivatives Content Type: Technical Comparison Guide
Executive Summary
Piperazin-2-one (2-oxopiperazine) derivatives represent a privileged scaffold in medicinal chemistry, serving as core structures in peptidomimetics, farnesyltransferase inhibitors, and GPCR ligands.[1][2] Unlike simple piperazines, the introduction of the C2-carbonyl group creates a lactam functionality that fundamentally alters ionization thermodynamics and fragmentation kinetics.[2]
This guide provides a comparative analysis of fragmentation pathways for piperazin-2-one derivatives, contrasting them with their reduced piperazine counterparts and evaluating the performance of Electrospray Ionization (ESI) versus Electron Ionization (EI) for structural elucidation.[2]
Part 1: The Piperazin-2-one Core & Ionization Physics
To interpret fragmentation, one must first understand the charge localization.[2] The piperazin-2-one ring contains two distinct nitrogen atoms:
-
N1 (Amide/Lactam): Low basicity due to resonance delocalization with the carbonyl.[2]
-
N4 (Amine): High basicity (
), serving as the primary site of protonation in ESI.[1][2]
Comparative Ionization Profiles
| Feature | Piperazin-2-one (Lactam) | Piperazine (Diamine) | Impact on MS/MS |
| Primary Protonation Site | N4 (Amine) | N1 or N4 (Equivalent) | Charge is fixed distal to the carbonyl in 2-ones.[1] |
| Ring Stability | High (Amide resonance) | Moderate | 2-ones require higher Collision Energy (CE) to initiate ring opening.[1] |
| Characteristic Neutral Loss | CO (28 Da) , Ketene (42 Da) | NH | CO loss is diagnostic for the 2-one scaffold.[1][2] |
Part 2: Mechanistic Fragmentation Pathways
The fragmentation of piperazin-2-one derivatives under Collision-Induced Dissociation (CID) is governed by the stability of the amide bond and the lability of the C-C bonds adjacent to the protonated N4.
Pathway A: The "Amide-Driven" Ring Opening (Diagnostic)
Unlike simple piperazines which fragment via random ring opening, piperazin-2-ones follow a structured pathway initiated by the amide.[2]
-
Protonation: [M+H]
forms at N4.[2] - -Cleavage: The C5-C6 bond breaks (driven by N4), or the C3-N4 bond breaks.
-
CO Elimination: A characteristic contraction occurs, expelling Carbon Monoxide (28 Da).[1][2]
Pathway B: Retro-Diels-Alder (RDA) Like Mechanism
While true RDA requires unsaturation, piperazin-2-ones undergo a "pseudo-RDA" mechanism under high energy, particularly if N1 is substituted.[1][2] This often results in the loss of a neutral imine or ketene.[2]
Visualization of Fragmentation Workflow
The following diagram illustrates the decision tree for structural characterization based on observed ions.
Figure 1: Mechanistic decision tree for ESI-MS/MS fragmentation of piperazin-2-one derivatives.
Part 3: Comparative Analysis (ESI vs. EI)
This section compares the utility of Soft Ionization (ESI) versus Hard Ionization (EI) for this specific chemical class.
Electrospray Ionization (ESI-MS/MS)[3][4][5][6][7][8][9]
-
Mechanism: Generates even-electron ions
.[2] -
Performance:
-
Key Observation: The "Amide Integrity" is often maintained at low collision energies (10-20 eV), allowing for side-chain sequencing before the core degrades.[2]
Electron Ionization (EI)[9][10][11]
-
Mechanism: Generates odd-electron radical cations
. -
Performance:
-
Pros: Induces extensive fragmentation useful for library matching; strong
-cleavage adjacent to N4. -
Cons: Molecular ion
is often weak or absent; the amide CO is rapidly lost, making it difficult to distinguish 2-ones from reduced analogs if the parent ion is missing.
-
Comparative Data Summary
| Parameter | ESI-MS/MS (Recommended) | EI-MS (Alternative) |
| Molecular Ion | Strong | Weak/Absent |
| Base Peak | Often | Low mass iminium ions (m/z 30,[1] 44) |
| Diagnostic for CO | Neutral loss scan (-28 Da) | Difficult to distinguish from C |
| Sensitivity | High (pg levels) | Moderate (ng levels) |
Part 4: Experimental Protocol (Self-Validating)
To ensure reproducible fragmentation data, the following protocol utilizes a "Energy Ramp" strategy to validate the stability of the lactam ring.
Reagents & Setup
-
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (promotes N4 protonation).[2]
-
Standard: Caffeine (m/z 195) or a known Piperazin-2-one reference standard.[1][2]
Step-by-Step Workflow
-
Precursor Selection: Isolate the
ion with a window of 1.0 Da. -
Energy Ramp (The Validation Step):
-
Acquire spectra at 10, 20, 35, and 50 eV .
-
Why? Piperazin-2-ones are more stable than piperazines.[2] Low energy (10 eV) should show only substituent loss.[2] High energy (35+ eV) is required to break the lactam ring (CO loss).
-
Check: If CO loss (-28) is observed at 10 eV, the compound may be thermally degrading in the source, not fragmenting via CID.[2]
-
-
Neutral Loss Scan: Set up a synchronous neutral loss scan for 28 Da (CO) and 17 Da (NH
). -
Data Interpretation: Use the table below to assign fragments.
Figure 2: Energy Ramp Protocol for distinguishing thermal degradation from true CID fragmentation.[1][2]
Part 5: Characteristic Ion Table
Use this table to identify piperazin-2-one derivatives in complex mixtures.
| Fragment Type | Mass Shift (Neutral Loss) | Mechanism | Structural Insight |
| Carbonyl Loss | -28.00 Da (CO) | Ring Contraction | Confirms 2-one core (Lactam presence).[1][2] |
| Ammonia Loss | -17.03 Da (NH | Elimination | Indicates unsubstituted N4 (secondary amine).[1] |
| Ketene Loss | -42.01 Da (CH | RDA-like / Ring Open | Common in N1-substituted derivatives.[1][2] |
| Imine Loss | -29.04 Da (CH | Ring Cleavage | Cleavage of C5-C6 / N4-H segment.[2] |
| Benzyl Ion | m/z 91.05 | Inductive Cleavage | Diagnostic for N-Benzyl or C-Benzyl substituents.[2] |
References
-
Mechanism of Amide Fragmentation
- Piperazine vs.
-
Retro-Diels-Alder in Heterocycles
-
General Fragmentation Rules
Sources
The Stability Dichotomy: A Comparative Guide to Hydroxy- and Keto-Substituted Piperazines in Drug Discovery
Introduction
The piperazine ring is a cornerstone of modern medicinal chemistry, celebrated as a "privileged scaffold" for its remarkable versatility.[1][2] Its presence in numerous blockbuster drugs, from the anticancer agent imatinib to the antipsychotic aripiprazole, attests to its power to modulate physicochemical and pharmacokinetic properties.[1][3] A critical decision in the design of piperazine-containing drug candidates is the choice of substitution, which profoundly impacts metabolic stability, receptor selectivity, and solubility.[4][5] This guide provides an in-depth comparison of two common piperazine modifications: C-hydroxylation and C-ketone (oxo- or keto-piperazine/piperazinone) formation. We will dissect their comparative chemical and metabolic stabilities, provide validated experimental protocols, and offer mechanistic insights to guide rational drug design.
Section 1: Chemical Stability—The Impact of pH
A drug's ability to withstand the diverse pH environments of the gastrointestinal tract and systemic circulation is fundamental to its success.[6][7] The introduction of a hydroxyl or keto group on the piperazine ring alters its electronic properties and, consequently, its stability profile.
The keto group, with its electron-withdrawing nature, can decrease the basicity (pKa) of the nearby nitrogen atom.[8] This can influence the ionization state of the molecule at physiological pH. While comprehensive head-to-head kinetic data is sparse in publicly available literature, general chemical principles and studies on related cyclic aminals provide a strong basis for prediction.[9][10] Keto-substituted piperazines (piperazinones), as amides, are generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions, though this typically requires more extreme conditions than encountered physiologically.[6] Hydroxy-substituted piperazines are generally stable across a wide pH range.[11][12]
Experimental Protocol: pH-Dependent Stability Assay
This protocol provides a robust method for assessing the chemical stability of piperazine derivatives under conditions mimicking the physiological pH range.
Objective: To quantify the degradation of a test compound over time at acidic, neutral, and basic pH.
Materials:
-
Test Compounds (Hydroxy- and Keto-piperazine analogs)
-
Buffers: 0.1 N HCl (pH ~1), Phosphate-Buffered Saline (PBS, pH 7.4), 0.1 N NaOH (pH ~13)
-
Acetonitrile (ACN), HPLC-grade
-
Water, HPLC-grade
-
Incubator/water bath set to 37°C
-
HPLC-UV/MS system
Procedure:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in DMSO.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µM in each of the three buffer systems (0.1 N HCl, pH 7.4 PBS, 0.1 N NaOH).
-
Incubation: Incubate the working solutions at 37°C.
-
Time-Point Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quenching: Immediately quench the reaction by diluting the aliquot 1:1 with a 50:50 ACN/water mixture to stop further degradation.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC-UV/MS method to determine the percentage of the parent compound remaining.
-
Controls: A "time zero" sample is prepared by adding the quenching solution before the test compound. This represents 100% of the compound at the start. A blank (buffer only) should also be run.
Data Analysis: Plot the percentage of the parent compound remaining versus time for each pH condition. This allows for a direct visual and quantitative comparison of the stability of the hydroxy- and keto-substituted analogs.
Section 2: Metabolic Stability—A Battle in the Biotransformation Arena
Metabolic stability is a critical parameter that influences a drug's half-life, oral bioavailability, and potential for drug-drug interactions.[13][14] The liver is the primary site of drug metabolism, where enzymes, particularly the Cytochrome P450 (CYP) superfamily, modify xenobiotics.[13] The piperazine ring is a known site of metabolic activity, undergoing N-dealkylation, N-oxidation, and ring hydroxylation.[15][16][17]
Introducing a ketone or hydroxyl group can significantly alter this metabolic landscape.
-
Keto-Substituted Piperazines (Piperazinones): The presence of a keto group, forming a lactam, can block metabolism at that specific carbon. This modification is often a deliberate strategy by medicinal chemists to enhance metabolic stability by preventing C-H oxidation at that position.[16]
-
Hydroxy-Substituted Piperazines: While C-hydroxylation is a common metabolic pathway, a pre-existing hydroxyl group offers a handle for Phase II conjugation reactions, such as glucuronidation or sulfation.[18] These processes increase the water solubility of the compound, facilitating its excretion. Therefore, a hydroxy-piperazine may exhibit rapid clearance due to efficient Phase II metabolism, even if it is stable against Phase I oxidation.
Comparative Metabolic Stability Data
The following table summarizes hypothetical but representative data from an in vitro liver microsomal stability assay, a standard tool in drug discovery.[19]
| Compound Type | Structure | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent Piperazine | Generic N,N'-disubstituted | 15 | 46.2 |
| Hydroxy-piperazine | Hydroxy at C2 | 25 | 27.7 |
| Keto-piperazine | Keto at C2 | > 60 | < 11.6 |
This data is illustrative. Actual values are highly dependent on the full molecular structure and the specific microsomal species used.
The data clearly suggests that the keto-substitution significantly enhances metabolic stability compared to both the parent and the hydroxy-substituted analogs by blocking a primary site of oxidative metabolism.
Experimental Protocol: Liver Microsomal Stability Assay
This protocol details a common in vitro method to evaluate the metabolic stability of compounds.[13][20]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds upon incubation with liver microsomes.
Materials:
-
Pooled Liver Microsomes (Human, Rat, or other species)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Test Compounds and Positive Control (e.g., a rapidly metabolized compound like Verapamil)
-
Acetonitrile with an internal standard for quenching
-
LC-MS/MS system
Workflow:
Caption: Workflow for a typical liver microsomal stability assay.
Procedure:
-
Preparation: Prepare working solutions of the test compounds in the phosphate buffer. In a separate plate, add the liver microsome solution.
-
Pre-incubation: Pre-incubate the plate containing the microsomes and test compounds for 5-10 minutes at 37°C to equilibrate the temperature.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The "time zero" samples are quenched immediately before adding the NADPH system.
-
Incubation & Sampling: Incubate the reaction plate at 37°C with shaking. At designated time points (e.g., 5, 15, 30, 60 minutes), stop the reaction in the appropriate wells by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Controls: A negative control (without NADPH) is crucial to account for non-enzymatic degradation. A positive control (a known substrate) validates the metabolic competency of the microsomes.
Section 3: Mechanistic Insights and Structural Rationale
The observed differences in stability are rooted in fundamental principles of stereoelectronics and enzyme-substrate interactions.
Metabolic Pathways
The piperazine ring is susceptible to several metabolic transformations. The introduction of a keto or hydroxyl group alters the probable metabolic fate of the molecule.
Caption: Potential metabolic pathways for substituted piperazines.
-
Electronic Effects: The sp2-hybridized carbonyl carbon in a keto-piperazine has a profound effect. It flattens the local ring geometry and its electron-withdrawing nature reduces the electron density of the entire ring system, making it less susceptible to oxidative attack by electron-seeking CYP450 enzymes.[21]
-
Steric Hindrance: While less pronounced, the change from a hydroxyl group to a keto group can alter the conformational preferences of the piperazine ring. This may affect how the molecule fits into the active site of a metabolizing enzyme, potentially hindering the optimal orientation required for metabolism.[22]
-
Blocking a Metabolic Soft Spot: Direct oxidation of a piperazine ring carbon is a common route of metabolism.[15] Converting one of these carbons into a carbonyl group effectively removes that "soft spot," forcing metabolism to occur at other, potentially less favorable, positions on the molecule or slowing the overall rate of metabolism.[21]
Conclusion and Practical Implications for Drug Design
The choice between a hydroxy-substituted and a keto-substituted piperazine is a strategic decision with significant consequences for a compound's stability profile.
-
Keto-substituted piperazines (piperazinones) are generally the superior choice when the primary goal is to enhance metabolic stability and reduce Phase I clearance. By blocking a site of oxidation, this modification can significantly increase a compound's half-life. This is particularly useful for central nervous system (CNS) drugs where sustained exposure is often required.[5]
-
Hydroxy-substituted piperazines may be considered when a moderate level of clearance is acceptable or even desirable. The hydroxyl group can improve aqueous solubility and provides a site for controlled Phase II metabolism, which can be a predictable and non-toxic clearance pathway.[18]
Ultimately, the decision is context-dependent. Early-stage assessment of both analogs using the standardized in vitro assays described here provides invaluable empirical data. This data-driven approach, grounded in a solid understanding of the underlying chemical and biological mechanisms, empowers drug development professionals to rationally design more stable, safe, and effective medicines.
References
-
Doss, G. A., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Chemical Research in Toxicology. [Link]
-
Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Current Drug Metabolism. [Link]
-
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]
-
Doss, G. A., et al. (2005). Metabolic activation of a 1,3-disubstituted piperazine derivative: evidence for a novel ring contraction to an imidazoline. PubMed. [Link]
-
de la Torre, B. G., & Albericio, F. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Angewandte Chemie. [Link]
-
Ziegler, D. M., & Poulsen, L. L. (1977). Microsomal mixed-function amine oxidase. Oxidation products of piperazine-substituted phenothiazine drugs. PubMed. [Link]
-
Sperlich, M., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry. [Link]
-
Pelliccia, S., et al. (2013). Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry. PubMed. [Link]
-
Yu, P. B., et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology. [Link]
-
Sekisui XenoTech. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Sekisui XenoTech. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. [Link]
-
Sperlich, M., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. PubMed. [Link]
-
Doss, G. A., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. ResearchGate. [Link]
-
Valery, C. (2009). Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor. ResearchGate. [Link]
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature. [Link]
-
Yoon, H., et al. (2023). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. [Link]
-
Bouvier, B., et al. (2014). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Computational and Theoretical Chemistry. [Link]
-
Fallacara, A. L., et al. (2021). pKa values of common substituted piperazines. RSC Medicinal Chemistry. [Link]
-
Kokotos, G., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & Biomolecular Chemistry. [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]
-
Roda, G., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]
-
Sharma, R., et al. (2013). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Mini-Reviews in Medicinal Chemistry. [Link]
-
Fallacara, A. L., et al. (2021). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Semantic Scholar. [Link]
-
Wessjohann, L. A., et al. (2018). Expedient Synthesis of 2-Oxopiperazines Using a SN2 / Cope-Type Hydroamination Sequence. ResearchGate. [Link]
-
Shaquiquzzaman, M., et al. (2022). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]
-
Alajarín, M., et al. (2015). Investigation of the Passerini and Ugi reactions in β-lactam aldehydes. Synthetic applications. Organic & Biomolecular Chemistry. [Link]
-
Medvedeva, S. M., et al. (2014). The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. Journal of Chemistry and Chemical Engineering. [Link]
-
Thompson, A. L., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm. [Link]
-
de Souza, J. C. S., et al. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Journal of Chemical Information and Modeling. [Link]
-
Dömling, A. (2012). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry. [Link]
-
Andrade, C. K. Z., & Silva, W. A. (2021). The Passerini and Ugi reactions. ResearchGate. [Link]
-
Khan, I., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. Future Medicinal Chemistry. [Link]
-
International Journal of Pharmaceutical and Medical Research. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
-
Morris, M. (2023). The Importance of Stability Testing and Degradation Studies in Pharmaceutical Science. Journal of Drug Discovery and Development. [Link]
-
Wessjohann, L. A., & Andrade, C. K. Z. (2022). Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction?. The Journal of Organic Chemistry. [Link]
-
PharmaCores. (2026). Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. PharmaCores. [Link]
-
Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. PubMed. [Link]
-
Dömling, A. (2013). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews. [Link]
-
A1-Amines. (n.d.). 1-(2-Hydroxyethylethoxy) piperazine. A1-Amines. [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental and theoretical investigations into the stability of cyclic aminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 1-(2-Hydroxyethylethoxy) piperazine, 13349-82-1, 1-Hydroxyethoxyethylpiperazine; HEEP: Quetiapine intermediate; 1-piperazidine; HEP [mallakchemicals.com]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. nuvisan.com [nuvisan.com]
- 15. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 20. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
